AZURIN
Descripción
Propiedades
Número CAS |
12284-43-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Origen del producto |
United States |
Classification Within Blue Copper Proteins Cupredox
Azurin is a distinguished member of the cupredoxin family, a group of proteins characterized by a Type I copper center. wikipedia.orgnih.govebi.ac.uk This classification is defined by the unique spectroscopic and redox properties conferred by the copper-binding site. The Type I copper center in azurins, like other blue copper proteins, is responsible for their intense blue color, a result of a strong charge transfer transition from a cysteine thiolate ligand to the Cu(II) ion. wikipedia.orgproteopedia.org
The cupredoxin family is diverse, including proteins such as plastocyanin, pseudothis compound, and stellacyanin. ebi.ac.ukrsc.orgnih.gov While sharing a common structural fold, a β-barrel, these proteins exhibit variations in their copper coordination sphere and surface properties, which in turn modulate their redox potentials and interaction specificities. rsc.orgnih.gov this compound is distinguished from some other cupredoxins by the specific ligands coordinating the copper ion. wikipedia.org
Molecular Architecture and Conformational Dynamics of Azurin
Primary Structural Features: Amino Acid Sequence Determinants
Azurin from Pseudomonas aeruginosa is a monomeric protein consisting of a single polypeptide chain of 128 amino acid residues mdpi.comwikipedia.orgaimspress.comuniprot.orgnih.gov. This specific sequence dictates the protein's folding and its ultimate three-dimensional structure. The molecular weight of this compound is approximately 14 kDa wikipedia.orgaimspress.com. The theoretical isoelectric point (pI) for this compound is calculated to be 5.72 mdpi.com. Experimentally determined pI values for the Cu(II) form range from 5.4 to 5.7, while the Cu(I) form shows a lower pI of 4.6 mdpi.com.
Table 1: General Characteristics of this compound (from Pseudomonas aeruginosa)
| Characteristic | Value |
| Source Organism | Pseudomonas aeruginosa |
| Number of Amino Acids | 128 mdpi.comwikipedia.orgaimspress.comuniprot.orgnih.gov |
| Molecular Weight | ~14 kDa wikipedia.orgaimspress.com |
| Theoretical Isoelectric Point (pI) | 5.72 mdpi.com |
| Experimental pI (Cu(II)) | 5.4–5.7 mdpi.com |
| Experimental pI (Cu(I)) | 4.6 mdpi.com |
Secondary Structure Elucidation: Beta-Barrel Fold and Greek-Key Topology
The secondary structure of this compound is predominantly characterized by eight β-sheets, which are organized into a Greek-key β-barrel motif mdpi.comwikipedia.orgaimspress.comresearchgate.netoatext.comacs.org. This specific topology involves a sequential arrangement of antiparallel β-strands that fold back on themselves to form a barrel-like structure mdpi.comresearchgate.netoatext.comacs.orgduke.edu. In addition to the extensive β-sheet content, this compound also contains two α-helices mdpi.comaimspress.comresearchgate.netscispace.com. This presence of two α-helices distinguishes this compound from some other blue copper proteins like plastocyanin, which typically feature a single α-helix mdpi.com.
Tertiary Structure Organization
This compound adopts a β-barrel fold, a characteristic structural motif within the cupredoxin family wikipedia.orgaimspress.comresearchgate.netoatext.comnih.gov. This global conformation provides a stable framework for the protein's active site acs.org. The highly interconnected β-sheet structure is intimately coupled with its electron-transfer center wikipedia.org. Studies on the unfolding pathway indicate that the dislocation of this compound's unique α-helix relative to the protein scaffold is associated with the unfolding of the β-barrel acs.org. Exposure of the hydrophobic core to the solvent precedes the complete disruption of secondary and tertiary structures acs.org.
This compound from Pseudomonas aeruginosa possesses an N-terminal disulfide bridge, a feature that is not universally conserved across all cupredoxins aimspress.comresearchgate.netnih.gov. This disulfide bond is formed between two cysteine residues, Cys3, located on β-sheet I, and Cys26, found in the turn connecting β-sheets II and III acs.org. This covalent bond plays a significant role in preserving the protein's structure and contributes to its exceptional thermal stability by constraining conformational flexibility acs.orgacs.orgnih.gov. Experimental observations indicate that the absence of this disulfide bond can lead to a substantial decrease in the protein's denaturation temperature acs.orgnih.gov.
The this compound Metal Binding Site
The core functionality of this compound revolves around its copper binding site, which is precisely engineered for efficient electron transfer.
The copper ion in this compound is coordinated by five ligands, resulting in a distorted trigonal bipyramidal geometry wikipedia.orgresearchgate.netscispace.comwikipedia.orgpnas.org. Three strong equatorial ligands form a nearly trigonal planar configuration around the copper: two histidine residues (His46 and His117) and one cysteine residue (Cys112) mdpi.comscispace.comacs.orgwikipedia.orgnih.govresearchgate.netnih.gov. Additionally, two weaker axial ligands contribute to the coordination sphere: a methionine residue (Met121) and the main-chain carbonyl oxygen of Glycine (Gly45) scispace.comacs.orgwikipedia.orgpnas.orgnih.govresearchgate.net. The interaction between the copper and the Gly45 carbonyl oxygen is primarily coulombic pnas.org. The specific bond lengths between the copper ion and its ligands are crucial for this compound's redox properties, with Cu(II)-Nε(His) bonds typically measuring 1.9–2.1 Å, the Cu(II)-Sγ(Cys) bond at 2.1–2.3 Å, and the axial Cu(II)-Sδ(Met) bond generally ranging from 2.8–3.1 Å mdpi.com. The Gly45 carbonyl oxygen is positioned at 2.95–3.20 Å from the copper pnas.org.
Table 2: Copper Coordination Environment in this compound
| Ligand Type | Amino Acid Residue | Atom Coordinated to Copper | Typical Bond Length (Cu(II)) |
| Equatorial | Histidine (His46) | Nε (Imidazole Nitrogen) | 1.9–2.1 Å mdpi.com |
| Equatorial | Histidine (His117) | Nε (Imidazole Nitrogen) | 1.9–2.1 Å mdpi.com |
| Equatorial | Cysteine (Cys112) | Sγ (Thiolate Sulfur) | 2.1–2.3 Å mdpi.com |
| Axial | Methionine (Met121) | Sδ (Thioether Sulfur) | 2.8–3.1 Å mdpi.com |
| Axial | Glycine (Gly45) | Carbonyl Oxygen | 2.95–3.20 Å pnas.org |
Coordination Geometry and Electronic Structure Relationships
The active site of this compound features a copper ion coordinated by five amino acid residues, forming an elongated, distorted trigonal bipyramidal geometry. researchgate.net The primary coordination sphere consists of three strong equatorial ligands: two imidazole (B134444) nitrogen atoms from Histidine (His) residues (His46 and His117) and one sulfur atom from Cysteine (Cys) (Cys112). researchgate.netmdpi.com Additionally, two weaker axial ligands are present: the sulfur atom of Methionine (Met121) and the carbonyl oxygen of Glycine (Gly45). researchgate.netmdpi.com This unique coordination environment is critical for this compound's electronic properties and its function in electron transfer. researchgate.net
The electronic structure of this compound is characterized by an intense charge-transfer absorption band around 600 nm, giving it its characteristic blue color in the oxidized Cu(II) form. researchgate.net This is attributed to a Cys(S)⇒Cu(II) ligand-to-metal charge-transfer (LMCT) transition. researchgate.net Studies on metal-substituted azurins, such as Co(II)-substituted this compound, reveal that the active site geometry is largely determined by the preferences of the metal ion and its ligands rather than solely by protein strain. acs.orglu.se For instance, Co(II) prefers a distorted tetrahedral structure with four strong bonds, contrasting with the trigonal bipyramidal arrangement favored by Cu(II). acs.orglu.se This difference in coordination leads to distinct electronic spectra. acs.orglu.se
The bond lengths within the coordination sphere vary, influencing the electronic properties. For Cu(II), the Cu-Nε(His) bonds are typically short (1.9–2.1 Å), while the Cu-Sγ(Cys) bond is slightly longer (2.1–2.3 Å). The weaker axial Cu-Sδ(Met) bond ranges from 2.8–3.1 Å. mdpi.com
| Ligand | Atom | Bond Length (Cu(II)) [Å] |
| His46 | Nε | 1.9–2.1 mdpi.com |
| His117 | Nε | 1.9–2.1 mdpi.com |
| Cys112 | Sγ | 2.1–2.3 mdpi.com |
| Met121 | Sδ | 2.8–3.1 mdpi.com |
| Gly45 | Carbonyl Oxygen | 2.6-3.1 nih.gov |
Influence of Redox State on Active Site Geometry
The active site structure of this compound is dependent on its redox state. mdpi.com In the oxidized Cu(II) form, the distorted trigonal bipyramidal coordination sphere is favored. mdpi.com Upon reduction to Cu(I), the interactions between the Cu(I) cation and the axial ligands (Met121 and Gly45) weaken, leading the active site to assume a more planar trigonal configuration. mdpi.com This structural similarity between the two redox states is crucial for the protein's electron transfer functionality, as it minimizes the reorganization energy (λ) required for the redox process, typically ranging from 0.6–0.8 eV. pnas.org
Quantum chemistry studies suggest that the binding-site geometry remains stable across both oxidation states, with minimal strain imposed by the protein. pnas.org The small inner-sphere contribution to the reorganization energy indicates that the primary changes occur in the outer-sphere environment, particularly the solvent rearrangement at the protein surface. pnas.orgpnas.org The electrostatic potential of the protein, especially around His117, is significantly affected by changes in the copper ion's oxidation state, leading to a rearrangement of approximately 260 water molecules and a closer packing of protein surface residues upon copper reduction. pnas.orgpnas.org
Conformational Dynamics and Flexibility
This compound exhibits specific conformational dynamics and flexibility, which are integral to its function and interactions. The protein is generally rigid, but certain regions display enhanced mobility. universiteitleiden.nlacs.org
Intrinsic Protein Fluctuations and Ensemble Dynamics
Molecular dynamics (MD) simulations and NMR studies have provided insights into the intrinsic fluctuations of this compound. The protein core is highly rigid, with an average order parameter (S²) of 0.85 ± 0.05. acs.org However, regions with higher mobility are observed, particularly in turn regions and loops connecting β-strands. universiteitleiden.nlmdpi.com For instance, wild-type this compound shows its largest fluctuations (>1.8 Å) in three amino-acid segments belonging to turn regions: residues 10–12, 37–42, and 100–107. mdpi.com These findings are consistent with crystallographic β-factors, which also indicate increased flexibility in these areas. universiteitleiden.nlmdpi.com
| Flexible Region (Wild-Type) | RMSF Range [Å] | Notes |
| Residues 10–12 | >1.8 mdpi.com | Turn region |
| Residues 37–42 | >1.8 mdpi.com | Turn region; fluctuations quenched in Apo-azurin (residues 38-40) mdpi.com |
| Residues 100–107 | >1.8 mdpi.com | Turn region; loop connecting β-strands 6 and 7 universiteitleiden.nlacs.org; fluctuations quenched in Apo-azurin (residues 100-103) mdpi.com |
| Residues 74–77 | Fast internal motions acs.org | Type I turn universiteitleiden.nl |
| Copper binding site (Apo-azurin) | Increased by ~0.3 mdpi.com | More flexible in absence of copper mdpi.compnas.org |
Hydration Shell Dynamics and Solvent Interactions
The dynamics of the hydration shell surrounding this compound play a crucial role in its function and stability. Water molecules in the hydration shell exhibit different behaviors compared to bulk water, influenced by hydrogen bonds, long-range Coulomb forces, and hydrophobic interactions with the protein surface. nih.gov
Furthermore, external factors like osmolytes can influence hydration shell dynamics. Sucrose, for example, can attenuate structural fluctuations, especially when macromolecules are internally hydrated and thermally expanded. nih.gov This suggests a correlation between internal hydration, thermal expansion, and the influence of osmolytes on protein dynamics. nih.gov
Long-Range Electron Transfer Pathways
Spin-Selective Electron Transfer (Chiral-Induced Spin Selectivity)
Recent advancements have revealed that electron transfer through chiral molecules, including proteins like this compound, exhibits a phenomenon known as Chiral-Induced Spin Selectivity (CISS). This effect dictates that the passage of electrons through a chiral system is dependent on their spin orientation and the handedness of the system. unimore.itannualreviews.orgacs.org CISS has significant implications for biological systems, potentially facilitating long-range electron transfer, enhancing bio-affinities, and enabling efficient multi-electron redox processes. annualreviews.org
Experiments on Ru-modified this compound derivatives have demonstrated spin-selective intramolecular electron transfer, which is thermally activated. unimore.it While the charge-transfer yields show a weak temperature dependence, consistent with a near activation-less mechanism, the spin selectivity of the electron transfer improves as temperature increases. unimore.itnsf.govdiva-portal.org This enhancement is attributed to a vibrationally induced spin exchange interaction between the Cu(II) center and its chiral ligands. unimore.it Theoretical models attempting to rationalize this observed spin-polarized electron transfer and its temperature dependence explore two primary mechanisms: changes in tunneling pathways as a function of temperature and vibronically-induced spin polarization. nsf.govdiva-portal.org
Theoretical Models for Tunneling Pathways (e.g., pathways model)
The electron transfer in this compound often occurs over significant distances, a process typically described by tunneling. The "tunneling-pathway model," a generalization of the McConnell superexchange coupling model, is a prominent theoretical framework used to understand and predict these long-range electron transfer rates. pnas.orgaip.org This model decomposes the medium between the electron donor (D) and acceptor (A) into smaller subunits linked by covalent bonds, hydrogen bonds, or through-space jumps. proteopedia.orgpnas.org
Studies on Ru-modified azurins have been instrumental in establishing the distance dependence of electron transfer along β-strands, revealing a nearly perfect exponential distance dependence with a decay constant (β) of approximately 1.1 Å⁻¹. mdpi.compnas.org This value is similar to electron tunneling along saturated alkane bridges. mdpi.com Computational protocols, including fragment molecular orbital (FMO) methods, are employed to calculate the superexchange tunneling matrix elements (TDA-values) and analyze the electron tunneling pathways within atomistic protein structures. aip.org These analyses have shown that the TDA-value significantly depends on the tunneling-mediating protein structure. aip.org For instance, analysis of Ru-His83 this compound revealed that a reduced average Cu-Ru distance and a larger contribution from more direct tunneling pathways at higher temperatures (e.g., 290 K vs. 250 K) resulted in stronger electronic coupling. nsf.gov
Interfacial Electron Transfer Kinetics
Investigating this compound's electron transfer kinetics at interfaces provides crucial insights into its behavior in heterogeneous biological environments and its potential for bioelectronic applications.
This compound Immobilization on Surfaces (e.g., Self-Assembled Monolayers)
This compound can be effectively immobilized on various surfaces while retaining its electron transfer function. A common strategy involves using alkanethiol self-assembled monolayers (SAMs) on gold electrodes. acs.orgnih.govpnas.org Immobilization is often achieved through hydrophobic interactions between a hydrophobic patch around the copper atom in this compound and the methyl heads of alkanethiol monolayers. acs.orgnih.gov This orientation typically positions the redox center (copper atom) towards the electrode surface. acs.org Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) confirm the formation of well-ordered alkanethiol and protein adlayers, with adsorbed this compound molecules exhibiting high stability. acs.orgutwente.nl
Alternative platforms include monolayer-protected clusters (MPCs) of nanoparticles, which offer a simplified protein/MPC interface due to this compound's hydrophobic binding mechanism, isolating electronic coupling between the electrode and protein. researchgate.netrichmond.eduacs.org
Electrochemical Characterization of Redox Reactions
Electrochemical techniques, particularly cyclic voltammetry (CV), are widely used to characterize the redox reactions of immobilized this compound. acs.orgnih.govutwente.nlacs.orgrsc.orgpsu.edu These measurements allow for the determination of key electrochemical properties, including formal potential (E°′) and heterogeneous electron transfer rate constants. nih.govutwente.nlresearchgate.netrsc.org For example, CV of this compound immobilized on gold substrates often exhibits anodic and cathodic peaks consistent with a one-electron transfer reaction, with observed peak separations close to the ideal value for a reversible process. utwente.nl The redox potential of this compound (Cu(II/I) couple) is typically around 300 mV vs. NHE. mdpi.compsu.edu Surface coverage of this compound on modified electrodes can also be estimated from the charge passed in the redox reaction. utwente.nl
Kinetic Parameters and Reorganization Energy in Heterogeneous Systems
Interfacial electron transfer between this compound and electrode surfaces across alkanethiol bridges has been systematically investigated. The electrochemical ET rate constant often shows an exponential distance decay with increasing alkanethiol chain length. For instance, a decay factor (β) of 1.03 ± 0.02 per CH₂ unit or 0.8-0.9/Å has been reported for longer chain lengths (e.g., beyond 9 methylene (B1212753) units). acs.orgrichmond.eduacs.org
Data Table 1: Distance Dependence of this compound ET Rate Constant on Alkanethiol SAMs acs.orgrichmond.eduacs.org
| SAM Chain Length (n, CH₂) | Decay Factor (β) | Observation |
| Up to ~9 methylene units | Almost independent | Minimal distance dependence |
| >9 methylene units | 1.03 ± 0.02 / CH₂ | Exponential decay |
| - | 0.8-0.9 / Å | Exponential decay |
The reorganization energy (λ) is a critical parameter in Marcus theory, describing the energy required to reorganize the solvent and protein environment during electron transfer. For this compound in heterogeneous systems (e.g., on SAM-coated electrodes), electrochemical kinetic measurements have reported anomalously small reorganization energies, typically in the range of 0.2–0.3 eV. nih.govpnas.orgnsf.gov This is significantly lower than values obtained from solution kinetic measurements, which are often around 0.7–0.8 eV. nsf.gov This discrepancy is a subject of ongoing theoretical study, with proposed mechanisms including the electronic polarizability of the active site, changes in protonation states of distant histidine residues, and partial desolvation of the protein upon attachment to the electrode. nsf.gov The constraints imposed by the protein fold on its conformational sampling are believed to contribute to this lowered kinetic reorganization energy. nsf.govacs.org
Data Table 2: this compound Reorganization Energy (λ) nsf.govacs.org
| System Type | Reorganization Energy (λ) |
| Homogeneous (Solution Studies) | 0.7 - 0.8 eV |
| Heterogeneous (Electrochemical, Half-Reactions) | 0.2 - 0.3 eV |
Fast scan cyclic voltammetry and Marcus equation analysis have been used to determine unimolecular standard rate constants and reorganization free energies across variable SAM lengths, temperatures (2–55 °C), and pressures (5–150 MPa). nih.govpnas.org A single reorganization energy of approximately 0.3 eV has been found to describe the electron exchange across SAMs with varying thicknesses, suggesting that the reorganization energy largely originates from water distant from the active site's hydrophobic patch. nih.govpnas.org
Data Table 3: Kinetic Parameters for this compound ET on SAMs (n=4, 10, 15) nih.gov
| Parameter | n=4 (Short-range) | n=10 (Mixed regime) | n=15 (Long-range) |
| Reorganization Energy (λ₀) | ~0.3 eV | ~0.3 eV | ~0.3 eV |
| Mechanism | Apparent adiabatic | Mixed ET | Nonadiabatic |
Intermolecular Electron Transfer with Physiological Partners
This compound functions as a single electron carrier in the anaerobic respiration of various bacteria, including Pseudomonas aeruginosa. mdpi.com Its physiological role involves mediating electron transfer between other redox proteins. Key physiological partners include cytochrome c₅₅₁ and nitrite (B80452) reductase. mdpi.comnih.govcore.ac.uk
Studies on site-specific mutants of this compound have investigated the involvement of different protein patches in these intermolecular electron transfer reactions. Research indicates that the hydrophobic patch of this compound plays a crucial role in electron transfer with both cytochrome c₅₅₁ and nitrite reductase. nih.gov In contrast, the His35 patch was found not to be involved in these specific electron transfer reactions. nih.gov The electron transfer between this compound and cytochrome c₅₅₁ has been shown to be kinetically complex, sometimes involving two interconvertible forms of reduced this compound, only one of which directly participates in the electron transfer. core.ac.uk
Compound Names and PubChem CIDs
Electron Transfer to Nitrite Reductase
This compound serves as a physiological electron donor to copper-containing nitrite reductase (NiR), an enzyme vital for the denitrification pathway in the nitrogen cycle wikipedia.orgebi.ac.uknih.govoup.com. NiR catalyzes the reduction of nitrite (NO2-) to nitric oxide (NO) ebi.ac.ukoup.com. The electron transfer mechanism within NiR involves two copper centers: a Type 1 (T1) electron transfer center and a Type 2 (T2) catalytic center ebi.ac.uknih.govoup.com.
The process begins with this compound transferring an electron to the T1 copper center of NiR. Subsequently, an intramolecular electron transfer occurs from the T1 copper center to the T2 copper catalytic center. It is at the T2 center that nitrite reduction takes place, involving the transfer of the electron and the supply of two protons to the nitrite, leading to the formation of nitric oxide and water ebi.ac.ukoup.com. Spectroscopic and mutational studies have confirmed that electrons are transferred from physiological redox partner proteins, including this compound and pseudothis compound, to reduce the T1 copper center of NiR oup.com. The interaction between this compound and NiR is believed to involve a relatively large hydrophobic patch on this compound, with residues such as Met-44 and Met-64 implicated in this recognition wikipedia.orgacs.org.
Electron Transfer with Cytochrome c551
In denitrification bacteria like Pseudomonas and Alcaligenes, this compound acts as an electron carrier between cytochrome c551 and nitrite reductase mdpi.comwikipedia.org. The electron transfer reaction between this compound and Pseudomonas aeruginosa cytochrome c-551 oxidase is a complex process nih.govportlandpress.com. Electrons enter and leave the oxidase molecule via its haem c component, with the oxidation and reduction of the haem d1 occurring through internal electron transfer nih.govportlandpress.com.
Stopped-flow investigations have provided detailed kinetic insights into these reactions. For the oxidation of the oxidase by this compound, two phases associated with haem c have been observed, with rate constants of 3.2 × 10^5 M^-1 s^-1 and 2.0 × 10^4 M^-1 s^-1. Concurrently, haem d1 oxidation occurs at a rate of 0.35 ± 0.1 s^-1. The reduction of the oxidase by this compound also exhibits complex kinetics, with a fast haem c phase approaching a rate limit of 120 s^-1 and a slower phase with a second-order rate of 1.5 × 10^4 M^-1 s^-1. The internal transfer rate for reduction is approximately 0.25 ± 0.1 s^-1 nih.govportlandpress.com.
Reduced this compound and cytochrome c-551 have been shown to bind at the same site on the Pseudomonas cytochrome oxidase, indicating a competitive interaction between the two substrates scispace.com. The electron transfer between this compound and cytochrome c-551 in their free states is rapid core.ac.uk.
Table 1: Kinetic Parameters for Electron Transfer between this compound and P. aeruginosa Cytochrome c-551 Oxidase nih.govportlandpress.com
| Reaction Direction | Component | Rate Constant / Rate Limit | Units |
| Oxidase Oxidation | Haem c (fast phase) | 3.2 × 10^5 | M^-1 s^-1 |
| Oxidase Oxidation | Haem c (slow phase) | 2.0 × 10^4 | M^-1 s^-1 |
| Oxidase Oxidation | Haem d1 oxidation | 0.35 ± 0.1 | s^-1 |
| Oxidase Reduction | Haem c (fast phase) | 120 | s^-1 (rate limit) |
| Oxidase Reduction | Haem c (slow phase) | 1.5 × 10^4 | M^-1 s^-1 |
| Internal Transfer (Reduction) | N/A | 0.25 ± 0.1 | s^-1 |
Kinetic and Thermodynamic Aspects of Partner Recognition
The efficiency of electron transfer in this compound systems is governed by several factors, including the electron transfer distance, the structure of the intervening peptide medium, the thermodynamic driving force, and the specific structures of the electron donor and acceptor proteopedia.org. This compound's redox potential, typically around 310 mV for P. aeruginosa this compound, is a critical determinant of its electron transfer capabilities wikipedia.orgpnas.org. This potential can be finely tuned through mutations of amino acid residues in the vicinity of the active site or by substituting the central metal ion mdpi.compnas.orgnih.gov.
For instance, replacing the axial methionine (Met121) with bulky hydrophobic residues like leucine (B10760876) (Leu), isoleucine (Ile), or valine (Val) can increase the redox potential by 100-140 mV. Conversely, introducing highly polar residues such as aspartate (Asp) or glutamate (B1630785) (Glu) at position 121 can stabilize the positive charge of the Cu(II) form, thereby lowering the redox potential by 50-120 mV mdpi.comwikipedia.org. Metal substitutions also significantly impact the redox potential; replacing Cu(II) with Ni(II) in wild-type this compound can lower the potential by almost 1 V (from 310 mV to -590 mV at pH 4.5) mdpi.com. Engineered this compound variants have been designed to span a remarkable range of physiological redox potentials, from +970 mV to -954 mV, by strategically mutating only five residues and utilizing both copper and nickel ions pnas.org.
Table 2: Influence of Amino Acid and Metal Substitutions on this compound Redox Potential mdpi.compnas.org
| This compound Variant / Metal | Redox Potential (E°′) | Conditions (if specified) |
| Wild-type this compound (Cu) | 310 mV | pH 4.5 (for Ni comparison) |
| Ni(II)-Azurin (Wild-type) | -590 mV | pH 4.5 |
| This compound Met121Glu (Cu) | 184 mV | pH 8.0 phosphate (B84403) buffer |
| Ni(II)-Met121Glu-Azurin | -945 mV | pH 8.0 phosphate buffer |
| Met121 replaced by Leu, Ile, or Val | +100 to +140 mV (increase) | N/A |
| Met121 replaced by Asp or Glu | -50 to -120 mV (decrease) | N/A |
The reorganization energy (λ) is another crucial thermodynamic parameter influencing electron transfer rates. For blue copper proteins like this compound, the reorganization energy is typically small, ranging from 0.6 to 0.8 eV libretexts.orgpnas.org. This small value is primarily attributed to minimal structural reorganization of the metal center upon changes in oxidation state and solvent rearrangement at the protein surface, contributing to high electron transfer rates libretexts.orgpnas.org. The electrostatic field of the protein also plays a vital role in fine-tuning the redox potential and influencing the solvent structure pnas.org.
Studies on intramolecular electron transfer within this compound, such as the reduction of Cu(II) sites by CO2- radicals or disulfide radical anions, have provided insights into the factors governing long-range electron transfer nih.govpnas.org. The rates of these intramolecular processes correlate well with the distances between reactive sites, their respective redox potentials, and the nature of the intervening medium nih.gov. For instance, the rate constant for intramolecular electron transfer from a disulfide radical anion to the oxidized blue copper center in wild-type P. aeruginosa this compound is 250 ± 20 s^-1 at 298 K and pH 5.1 pnas.org.
The thermodynamic and kinetic stability of this compound are also important for its function. Studies involving circular permutation and metal binding have demonstrated how these factors can modulate the unfolding and folding rates of this compound, highlighting the intricate interplay between protein structure, metal coordination, and dynamic properties acs.orgnih.gov.
Table 3: Activation Parameters for Intramolecular Electron Transfer in Azurins nih.gov
| Protein Source | ΔH* (kJ·mol^-1) | ΔS* (J·K^-1·mol^-1) |
| P. aeruginosa this compound | 47.5 ± 4.0 | -56.5 ± 7.0 |
| Alcaligenes spp. This compound | 16.7 ± 1.5 | -171 ± 18 |
Equilibrium Folding Thermodynamics
The equilibrium folding of this compound is a reversible process, often characterized by distinct thermodynamic states. pnas.orgresearchgate.net
Free Energy Landscapes and Folding Funnels
Protein folding is conceptualized within the framework of energy landscape theory, where a protein's native state corresponds to a free energy minimum, often depicted as a "folding funnel". nih.govwikipedia.orgplos.org This funnel represents a biased energy landscape that guides the polypeptide chain towards its native conformation, minimizing the conflicts between different interactions, a concept known as minimal frustration. nih.govacs.org For this compound, particularly its apo-form (metal-free), the folding process is described as occurring via a transition state that is approximately 60% native-like, with a folding speed consistent with its native-state topology. pnas.orgpsu.edu The energy landscape for this compound is considered funneled and minimally frustrated, enabling efficient global folding. nih.govacs.org
Influence of Metal Ion Binding on Thermodynamic Stability
The binding of metal ions significantly enhances the thermodynamic stability of this compound. Studies have shown that both oxidized copper (Cu(II)), reduced copper (Cu(I)), and zinc (Zn(II)) ions remain bound to the this compound polypeptide even in its denatured state. researchgate.netacs.orgpsu.educapes.gov.brnih.gov This interaction leads to a substantial stabilization of the folded protein compared to the apo-azurin. researchgate.netresearchgate.netpsu.educapes.gov.brnih.govcambridge.orgakjournals.comcnr.it
For instance, at pH 7 and 20°C, the thermodynamic stability (ΔG) of this compound varies considerably depending on the bound metal:
| This compound Form | Thermodynamic Stability (ΔG) at pH 7, 20°C (kJ/mol) | Citation |
| Apo-azurin | ~29 | cambridge.org |
| Zn-azurin | ~39 | cambridge.org |
| Cu(I)-azurin | ~40 | cambridge.org |
| Cu(II)-azurin | ~52 | cambridge.org |
The presence of a metal ion, specifically copper, can increase the thermodynamic stability of this compound by approximately 24 kJ/mol at 25°C. researchgate.netakjournals.comcnr.itresearchgate.net This stabilization in the oxidized Cu(II) form is primarily attributed to an entropic destabilization of the unfolded state, resulting from a shift from tetragonal metal coordination in the oxidized form to trigonal upon reduction. researchgate.net Furthermore, research indicates that copper binds much more rapidly to unfolded this compound than to folded this compound, suggesting that the most efficient pathway to functional this compound involves copper binding prior to polypeptide folding. acs.orgnih.govcambridge.orgresearchgate.net
Stability Cores and Conserved Structural Motifs
This compound, like other sandwich-like proteins, possesses conserved structural motifs that contribute to its stability and folding mechanism. A common hydrophobic core, proposed to constitute the folding nucleus, consists of specific conserved residues. These include I7, F15, L33, W48, F110, L50, V95, and V31. researchgate.netnih.gov These residues are structurally conserved across various cupredoxins. researchgate.netnih.govpsu.edu
The protein's stability is also linked to an "interlocked-pair structural motif" formed by β-strands 3, 4, 6, and 7, which represents a highly stable substructure. psu.edu Mutational studies, such as the exchange of conserved residues with alanine (B10760859), have revealed their critical roles in thermodynamic stability. For example, the Trp-48-Ala apo-azurin variant exhibits a dramatic reduction in stability compared to wild-type apo-azurin. pnas.org The unique fluorescence of Trp-48 is believed to arise from its rigid encapsulation within the protein's core. pnas.org
Kinetic Folding and Unfolding Processes
The kinetic processes of this compound folding and unfolding have been extensively characterized, often revealing distinct behaviors depending on the presence and type of bound metal ion.
Two-State and Multi-State Folding Models
Many studies indicate that both apo-azurin and its metal-bound forms (Cu(II), Zn(II)) typically fold and unfold via two-state kinetic reactions. pnas.orgpsu.eduacs.orgpsu.edunih.govcambridge.orgnih.govaip.orgacs.org This means that the protein transitions directly between a folded (native) and an unfolded (denatured) state without accumulating stable, long-lived intermediates. pnas.org
However, the nature of the transition state can differ. Apo-azurin is characterized by a polarized transition state, where certain core residues exhibit high φ-values (approaching 1), indicating that they are largely native-like in the transition state. psu.edunih.govacs.org In contrast, zinc-substituted this compound can display a diffuse, moving transition state, where the folding nucleus gradually forms and expands with changes in denaturant concentration. psu.edunih.gov
Identification of Folding Intermediates
The identification of residues critical to the folding nucleus, often through φ-value analysis, highlights specific regions that form early and are well-structured in the transition state. These include residues like Val-31, Leu-33, and Leu-50, which are considered important in the folding transition state. pnas.org
Characterization of Transition State Structures and Folding Nuclei (Phi-values)
Phi-value (Φ-value) analysis is a critical technique used to characterize the transition state structures and identify the folding nuclei of proteins. A Φ-value of 1 indicates that the corresponding residue forms native-like interactions in the transition state, contributing equally to the stability of both the transition and folded states. Conversely, a Φ-value of 0 suggests that the residue forms very few interactions in the transition state, behaving more like an unfolded state. Fractional Φ-values imply that residues form partial structures within the folding transition state. uni.lu
Studies on this compound have revealed distinct transition state characteristics for its apo and metal-bound forms:
Apo-Azurin: The folding transition state of apo-azurin is described as fixed and highly polarized. Its folding nucleus is centered around a few core residues, such as Val31, Leu33, and Leu50, which exhibit Φ-values close to 1. uni.ludsmz.de This fixed transition state is attributed to a small, pointed feature in its free-energy profile. researchgate.net
Zinc-Substituted this compound: In contrast, zinc-substituted Pseudomonas aeruginosa this compound exhibits a diffuse and moving transition state. The average Φ-value for 17 positions across all secondary structure elements ranges from 0.25 in 0 M Guanidine (B92328) Hydrochloride (GuHCl) to 0.76 in 4 M GuHCl. dsmz.deepa.govfishersci.se This indicates that the folding nucleus is delocalized and gradually becomes more native-like, with structure condensing around a leading density centered on Leu50. epa.govfishersci.se The presence of zinc appears to suppress the pointed feature seen in apo-azurin's free-energy profile, revealing an underlying broad activation barrier that results in a moving transition state. uni.luresearchgate.net
The differences in kinetic behavior between apo- and zinc-forms of this compound can be rationalized as minor alterations on a common broad activation barrier. dsmz.defishersci.se
Table 1: Representative Phi-Values for Key Residues in Apo-Azurin and Zinc-Substituted this compound
| Residue | This compound Form | Φ-Value (approx.) | Interpretation | Source |
| Val31 | Apo-Azurin | 1 | Native-like interactions in transition state | uni.ludsmz.de |
| Leu33 | Apo-Azurin | 1 | Native-like interactions in transition state | uni.ludsmz.de |
| Leu50 | Apo-Azurin | 1 | Native-like interactions in transition state | uni.ludsmz.de |
| Val31 | Zn-Azurin (V31A/C112S mutant) | 0.63 | Important for stabilizing transition state | pharmacompass.com |
| Leu33 | Zn-Azurin (L33A/C112S mutant) | 0.33 | Important for stabilizing transition state | pharmacompass.com |
| Leu50 | Zn-Azurin (L50A/C112S mutant) | 0.50 | Important for stabilizing transition state | pharmacompass.com |
Role of Specific Structural Elements in Folding
Impact of the Disulfide Bond on Folding Rates
This compound from Pseudomonas aeruginosa possesses a unique N-terminal disulfide bond, typically formed between Cys3 and Cys26, which is not universally conserved across the cupredoxin family. pharmacompass.com While this disulfide bond is not critical for the protein's ability to fold, its presence significantly influences the folding and unfolding rates. pharmacompass.com
Experimental evidence indicates that the disulfide bond primarily contributes to the thermodynamic stability of this compound by reducing its unfolding rate. pharmacompass.com For instance, the Cys3Ala/Cys26Ala double mutant, where the disulfide bond is removed, exhibits a 20°C decrease in its thermal transition midpoint compared to the wild-type protein. nih.gov Similarly, the S-S open form of this compound shows a 35 K decrease in denaturation temperature compared to the native holo form (which denatures at 420 K). nih.gov This highlights the crucial role of the disulfide bridge in maintaining the high thermal stability of this compound.
Table 2: Impact of Disulfide Bond on this compound Stability
| This compound Form | Thermal Denaturation Temperature / Midpoint | Effect on Stability | Source |
| Native Holo-Azurin | 420 K | Reference | nih.gov |
| S-S Open this compound | 385 K (420 K - 35 K) | Decreased by 35 K | nih.gov |
| Wild-Type this compound | (Reference) | Higher | nih.gov |
| Cys3Ala/Cys26Ala | 20°C lower than WT | Decreased by 20°C | nih.gov |
Effects of Cavities in the Beta-Barrel Structure
The presence of small cavities within the β-barrel structure of this compound can significantly impact its thermodynamic stability and unfolding rates. Studies on apo-forms of wild-type and mutant azurins (e.g., His46Gly and His117Gly) have shown that creating cavities, particularly in or near the hydrophobic interior, leads to a substantial decrease in thermodynamic stability. fishersci.iemetabolomicsworkbench.org These mutants also exhibit much faster unfolding rates compared to wild-type this compound. metabolomicsworkbench.org
Apo-Azurin Folding Studies
Kinetic studies have consistently shown that apo-azurin folds and unfolds via a two-state mechanism, characterized by single-exponential decays in stopped-flow experiments. uni.luresearchgate.net The extrapolated folding time in water for apo-azurin is remarkably fast, approximately 7 milliseconds. researchgate.net
Further insights into apo-azurin's folding have been gained through single-molecule force spectroscopy (SMFS) experiments, which reveal that apo-azurin can unfold and refold through both two-state and three-state pathways. fishersci.fimpg.de Characterization of its transition state structure using Φ-value analysis indicates a fixed and polarized folding nucleus, primarily centered on a few core residues that form native-like interactions. dsmz.deepa.gov This contrasts with the more diffuse and dynamic folding nucleus observed in zinc-substituted this compound. dsmz.deepa.govfishersci.se
Primary Biological Function in Redox Processes
The principal biological role of azurin is to function as a mobile electron carrier. nih.govproteopedia.orgmdpi.comnih.gov It participates in cellular respiration and denitrification by shuttling single electrons between redox partners. wikipedia.orgnih.govnih.gov this compound facilitates the transfer of electrons by undergoing reversible oxidation-reduction between its Cu(II) and Cu(I) states. wikipedia.org
In the denitrification pathway of organisms like Pseudomonas aeruginosa, this compound accepts an electron from cytochrome c551 and subsequently donates it to nitrite (B80452) reductase. wikipedia.orgmdpi.comnih.gov This electron transfer is a critical step in the conversion of nitrite to nitric oxide. The redox potential of this compound is finely tuned for this specific biological function, allowing for efficient electron transfer with its physiological partners. pnas.org
| Property | Description |
| Primary Function | Single-electron carrier in redox reactions. mdpi.comnih.gov |
| Key Process | Bacterial denitrification and cellular respiration. wikipedia.orgnih.govnih.gov |
| Redox Partners | Cytochrome c551 and nitrite reductase. wikipedia.orgmdpi.com |
| Mechanism | Reversible oxidation-reduction between Cu(II) and Cu(I). wikipedia.org |
Significance As a Research Model in Metallobiochemistry and Protein Biophysics
Azurin's well-defined structure, stability, and amenable redox properties have established it as an invaluable model system for investigating fundamental questions in metallobiochemistry and protein biophysics. mdpi.comnih.gov Its relatively small size, approximately 14 kDa, and monomeric nature simplify experimental analysis. wikipedia.orgnih.gov
Key Areas of Research Utilizing this compound as a Model:
Electron Transfer Mechanisms: this compound has been instrumental in studying the factors that govern long-range electron transfer in proteins. proteopedia.org Its rigid β-barrel structure provides a scaffold to probe how the intervening protein medium influences the rate of electron tunneling between the copper center and other redox sites. wikipedia.org
Structure-Function Relationships: The ability to modify the active site of this compound through site-directed mutagenesis has allowed researchers to dissect the contributions of individual amino acid residues to the protein's redox potential and spectroscopic properties. mdpi.com This has provided a deeper understanding of how the protein environment fine-tunes the reactivity of the metal center. pnas.orgrsc.org
Metalloprotein Design: The malleability of the this compound scaffold has been exploited to engineer novel metalloproteins with altered or enhanced functionalities. nih.gov By substituting the native copper ion with other metals or modifying the ligand sphere, scientists can create new catalysts and sensors. mdpi.comnih.gov
Protein Folding and Stability: The robust β-barrel structure of this compound serves as a model for studying the principles of protein folding and what contributes to a protein's thermodynamic stability.
The extensive body of research on this compound has provided a detailed picture of how a metalloprotein can be exquisitely designed to perform a specific biological function. Its continued use as a model system promises to yield further insights into the complex world of biological electron transfer and metalloenzyme function.
| Research Area | Key Insights Gained from this compound Studies |
| Electron Transfer | Understanding of long-range electron tunneling through protein structures. wikipedia.org |
| Structure-Function | Elucidation of how the protein environment modulates metal center redox potential. mdpi.compnas.orgrsc.org |
| Metalloprotein Design | A versatile scaffold for creating novel biocatalysts and sensors. mdpi.comnih.gov |
| Protein Biophysics | A model for studying protein folding, stability, and dynamics. |
Protein Protein Interactions and Cellular Pathway Modulation by Azurin
Molecular Recognition and Complex Formation with Electron Transfer Partners
Azurin functions as a crucial mediator of single-electron transfer between enzymes within the cytochrome chain, undergoing reversible oxidation-reduction between its Cu(I) and Cu(II) states. wikipedia.org This protein is integral to bacterial denitrification processes, where it interacts with key redox partners such as cytochrome c551 and nitrite (B80452) reductase. wikipedia.org
The molecular recognition between this compound and its electron transfer partners is influenced by specific structural features. A prominent hydrophobic patch located near this compound's active site, encompassing residues Met-44 and Met-64, is believed to be critical for these interactions. wikipedia.org Studies on electron transfer kinetics between Pseudomonas aeruginosa this compound and copper-containing nitrite reductase from Alcaligenes faecalis S-6 have revealed that this interaction is less specific compared to that with its physiological partner, pseudothis compound. nih.gov Furthermore, site-directed mutagenesis experiments have demonstrated that specific amino acid substitutions, such as D11K and P36K, can alter this compound's redox potential and electron transfer efficiency. Notably, the D11K/P36K double mutation has been shown to significantly enhance docking to nitrite reductase, suggesting a role for specific lysine (B10760008) residues in facilitating complex formation. nih.gov Investigations utilizing crosslinking methods to create this compound dimers have also provided insights into protein-protein electron transfer reactions within these transient complexes. nih.govuniversiteitleiden.nl
Interactions with Host Cellular Components
A notable characteristic of this compound is its preferential entry into cancer cells compared to normal cells, which underpins its observed anticancer properties. acs.orgplos.orgfrontiersin.orgtandfonline.comaimspress.com This selective internalization is largely attributed to a specific region of the protein, the p28 fragment, which comprises amino acid residues 50-77 and is capable of penetrating cancer cells. plos.orgtandfonline.comaimspress.com Once inside the host cell, this compound engages in a series of protein-protein interactions that modulate critical cellular pathways. wikipedia.org
This compound forms a direct complex with the tumor suppressor protein p53, an interaction that is fundamental to its cytotoxic effects, particularly in cancer cells possessing functional p53. wikipedia.orgplos.orgaimspress.comasm.orgmdpi.commdpi.comigem.orgnih.govpnas.orgnih.govnih.govnih.govspringernature.comnih.govexcli.depnas.orgresearchgate.net The p28 peptide, a derivative of this compound, also actively participates in this association. aimspress.comigem.orgspringernature.comarxiv.org Structural analyses indicate that this compound binds to the DNA-binding domain (DBD) of p53. aimspress.comspringernature.comarxiv.orgrcsb.org The stoichiometry of the this compound-p53 complex has been reported as 1:2, with one this compound molecule docking onto a groove formed by p53 DBD dimerization. springernature.com The hydrophobic patch of this compound is crucial for this interaction. aimspress.com
The tumor suppressor protein p53 typically maintains low intracellular levels due to its rapid degradation via the ubiquitin-proteasome pathway. asm.org this compound's interaction with p53 leads to its stabilization and a consequent increase in its intracellular concentration. plos.orgaimspress.comasm.orgmdpi.comigem.orgnih.govpnas.orgnih.govspringernature.comnih.govpnas.orgarxiv.org A key mechanism involves this compound (or its p28 peptide) disrupting the COP1-mediated ubiquitination and subsequent proteasomal degradation of p53. aimspress.comspringernature.comrcsb.org
Furthermore, research suggests that this compound's binding to p53 can decrease the association rate constant and binding affinity between MDM2 (murine double minute 2), a primary negative regulator of p53, and p53 itself. Interestingly, this occurs without blocking MDM2's access to p53's binding pocket, potentially suggesting the formation of a ternary p53/Mdm2/azurin complex. nih.govarxiv.org Raman spectroscopy studies have provided insights into the conformational changes induced by this compound binding to p53's DBD, showing an increase in the secondary structure content and a decrease in conformational heterogeneity, which may have implications for p53's functionality. mdpi.com
Upon internalization into mammalian cells, this compound is found in both the cytosolic and nuclear fractions. plos.orgasm.orgpnas.orgresearchgate.net The intracellular trafficking of this compound to the nucleus has been shown to be dependent on the presence of functional p53. In p53-null cells, this compound remains predominantly in the cytosol, indicating a crucial role for p53 in its nuclear transport. pnas.orgresearchgate.net Given that p53 is known to freely shuttle between the cytosol and the nucleus, it is hypothesized that p53 may facilitate this compound's transport to the nucleus. researchgate.net This interaction leads to elevated levels of p53 not only in the cytosol but also in the mitochondrial and nuclear compartments. pnas.orgpnas.orgresearchgate.net
Table 1: Key Interactions of this compound with p53 and their Effects
| Interaction Partner | This compound Binding Site | Effect on p53 | Research Finding |
| p53 | DNA-binding domain (DBD) aimspress.comspringernature.comarxiv.orgrcsb.org | Stabilization and increased intracellular levels plos.orgaimspress.comasm.orgmdpi.comigem.orgnih.govpnas.orgnih.govspringernature.comnih.govpnas.orgarxiv.org | This compound disrupts COP1-mediated ubiquitination and degradation of p53. aimspress.comspringernature.comrcsb.org |
| MDM2 | Indirect (does not block p53 binding pocket) arxiv.org | Decreases association rate and binding affinity between MDM2 and p53 arxiv.org | Suggests potential for a p53/Mdm2/azurin ternary complex. nih.gov |
| p53 (Nuclear Transport) | - | Facilitates nuclear translocation of this compound pnas.orgresearchgate.net | This compound is localized in the nucleus only in p53-positive cells. pnas.orgresearchgate.net |
This compound has been identified to interact with the surface-exposed receptor tyrosine kinase EphB2. wikipedia.orgacs.orgplos.orgaimspress.commdpi.comulisboa.ptsemanticscholar.org The Eph/ephrin signaling pathway is well-established to be involved in the progression of various cancers. acs.org Notably, this compound exhibits structural similarities to ephrinB2, the natural ligand for EphB2. acs.orgmdpi.com
This compound binds to the EphB2-Fc receptor with high affinity, competitively interfering with the binding of ephrinB2. acs.org This competitive binding effectively prevents the downstream cell signaling initiated by ephrinB2 that would otherwise promote cancer cell growth. acs.orgaimspress.comulisboa.pt Specifically, this compound inhibits the ephrinB2-mediated autophosphorylation of the EphB2 tyrosine residue, thereby disrupting upstream cell signaling. acs.org A C-terminal domain of this compound, specifically Azu 96-113, which structurally resembles the G-H loop region of ephrinB2 known for receptor binding, is implicated in this interaction. acs.orgmdpi.com The functional significance of this interaction is highlighted by observations in prostate cancer cell lines (DU145): this compound demonstrated minimal cytotoxic effect in cells lacking functional EphB2, but significant cytotoxicity in those expressing it. acs.org
Table 2: this compound's Interaction with Receptor Tyrosine Kinase EphB2
| Interaction Partner | This compound Binding Mechanism | Effect on Cellular Pathway | Research Finding |
| EphB2 | Competitive binding with ephrinB2 acs.orgaimspress.comulisboa.pt | Inhibits EphB2 autophosphorylation and prevents cancer cell growth signaling acs.orgaimspress.comulisboa.pt | This compound's C-terminal domain (Azu 96-113) structurally mimics ephrinB2. acs.orgmdpi.com |
This compound also modulates the activity of several non-receptor tyrosine kinases, including Src, Focal Adhesion Kinase (FAK), and Phosphoinositide 3-kinase (PI3K). plos.orgfrontiersin.orgtandfonline.comaimspress.comigem.orgsemanticscholar.orgnih.govresearchgate.net These kinases are central to numerous signaling pathways that regulate critical cellular processes such as cell spreading, adhesion, migration, invasion, survival, proliferation, and angiogenesis. plos.orgtandfonline.comresearchgate.net
Treatment with this compound leads to a decrease in the phosphorylation levels of FAK and Src. plos.orgfrontiersin.orgtandfonline.comsemanticscholar.orgnih.gov This reduction in kinase activity is directly associated with a significant decrease in cancer cell invasion and motility. plos.orgfrontiersin.orgtandfonline.comsemanticscholar.orgnih.gov In lung cancer cell models, this compound has been shown to attenuate the phosphorylation levels of Src (specifically at Y416), Akt (at S473), and PI3K, which correlates with a reduction in the invasive capacity of these cells. frontiersin.orgsemanticscholar.orgnih.gov The modulation of these FAK/Src and PI3K/Akt signaling pathways by this compound contributes to its observed anti-tumor and anti-angiogenic properties, highlighting its multifaceted mechanism of action in cancer cells. tandfonline.comaimspress.comresearchgate.net The p28 peptide derived from this compound has also been reported to inhibit the phosphorylation of FAK and Akt. plos.org
Table 3: Modulation of Non-Receptor Tyrosine Kinases by this compound
| Kinase | This compound's Effect on Phosphorylation | Associated Cellular Outcome | Research Finding |
| FAK | Decreases phosphorylation plos.orgfrontiersin.orgtandfonline.comsemanticscholar.orgnih.gov | Reduced cancer cell invasion and motility plos.orgfrontiersin.orgtandfonline.comsemanticscholar.orgnih.gov | Part of anti-tumor and anti-angiogenic properties. tandfonline.comaimspress.comresearchgate.net |
| Src | Decreases phosphorylation plos.orgfrontiersin.orgtandfonline.comsemanticscholar.orgnih.gov | Reduced cancer cell invasion and motility plos.orgfrontiersin.orgtandfonline.comsemanticscholar.orgnih.gov | Part of anti-tumor and anti-angiogenic properties. tandfonline.comaimspress.comresearchgate.net |
| PI3K | Decreases phosphorylation frontiersin.orgsemanticscholar.orgnih.gov | Reduced invasive capacity in lung cancer cells frontiersin.orgsemanticscholar.orgnih.gov | Contributes to anti-tumor and anti-angiogenic effects. tandfonline.comaimspress.comresearchgate.net |
Compound Names and PubChem CIDs
Molecular Association with Tumor Suppressor Protein p53
Impact on Intracellular Signaling Networks
This compound acts as a multi-target agent, interfering with crucial intracellular signaling pathways, which contributes to its observed biological effects, particularly in the context of anticancer activity. nih.goveurofinsdiscovery.com
Interference with p53 Signaling Pathway
A central mechanism of this compound's impact on cellular signaling involves its interference with the p53 tumor suppressor pathway. This compound has been shown to form complexes with the p53 protein, a critical regulator of cell cycle arrest and apoptosis. nih.govcreative-proteomics.comeurofinsdiscovery.comnih.govcellsignal.comabiocode.com This interaction inhibits the binding of E3 ubiquitin ligases, such as Mdm2 and COP1, to p53. nih.govcellsignal.commybiosource.com By preventing ubiquitination and subsequent proteasomal degradation, this compound effectively increases and stabilizes intracellular p53 levels. nih.govcreative-proteomics.comcellsignal.commybiosource.com The stabilized p53 then translocates to the nucleus, where it transcriptionally induces the expression of proapoptotic genes, including Bax and Noxa, and cell cycle inhibitors like p21 and p27, ultimately leading to growth inhibition or apoptosis in target cells. nih.gov Research indicates that four this compound molecules can bind each p53 monomer with high affinity. creative-proteomics.com A 28-amino acid peptide fragment of this compound, known as p28 (amino acids 50-77), also demonstrates this ability to bind to the DNA-binding domain (DBD) of p53, thereby inhibiting E3 ligase-mediated ubiquitination and enhancing p53 levels. nih.govcellsignal.comabiocode.commybiosource.commdpi.com
Table 1: Key Interactions in this compound's Modulation of p53 Signaling
| Protein Involved | Role in p53 Pathway | This compound's Effect | Research Findings |
| p53 | Tumor suppressor, induces apoptosis/cell cycle arrest | Forms complex, stabilizes, increases levels | Forms stable complex with p53, inhibiting its degradation. nih.govcreative-proteomics.comeurofinsdiscovery.comnih.govcellsignal.comabiocode.commybiosource.com |
| Mdm2 | E3 ubiquitin ligase, degrades p53 | Inhibits binding to p53 | This compound inhibits Mdm2 binding to p53, preventing degradation. nih.govcellsignal.com |
| COP1 | E3 ubiquitin ligase, degrades p53 | Inhibits binding to p53 | This compound inhibits COP1 binding to p53, increasing p53 levels. cellsignal.commybiosource.com |
| p28 peptide | Fragment of this compound, cell-penetrating | Binds to p53 DBD, inhibits ubiquitination | Binds to p53 DNA-binding domain, enhancing p53 levels. nih.govcellsignal.comabiocode.commybiosource.commdpi.com |
Remodeling of Non-Receptor Tyrosine Kinase Signaling Cascades
Beyond its interaction with p53, this compound also plays a significant role in remodeling non-receptor tyrosine kinase (NRTK) signaling cascades. nih.goveurofinsdiscovery.comthermofisher.comresearchgate.net NRTKs are crucial for various cellular processes, including cell spreading, adhesion, migration, invasion, survival, and proliferation. biocat.com this compound interacts with several cell surface receptors, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), integrin β1, P-cadherin, and EphB2, thereby interfering with their signal transduction pathways that converge to NRTKs. nih.govbiocat.com
Specifically, this compound has been shown to inhibit the phosphorylation of VEGFR-2, Focal Adhesion Kinase (FAK), and Akt proteins. cellsignal.comabiocode.combiocat.com This inhibition leads to a decrease in the motility and migration of endothelial cells, suggesting a role in anti-angiogenic processes. abiocode.combiocat.com Furthermore, this compound can interfere with the autophosphorylation of tyrosine residues within the EphB2 kinase domain, which is known to prevent tumor progression. nih.govcellsignal.comabiocode.combiocat.comnih.gov In models of P-cadherin-overexpressing breast cancer, this compound has been demonstrated to decrease invasive capabilities and impair FAK/Src signaling, highlighting its broad impact on cell adhesion and invasion pathways. biocat.commerckmillipore.com
Antimicrobial and Anti-Biofilm Properties
In addition to its effects on host cell signaling, this compound exhibits notable antimicrobial and anti-biofilm activities, offering potential avenues for combating bacterial infections.
Mechanisms of Biofilm Inhibition by Cold-Azurin
Table 2: Anti-Biofilm Activity of Recombinant this compound (rthis compound) against Select Bacterial Species
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) ebi.ac.uk | Minimum Biofilm Inhibition Concentration (MBIC) (µg/mL) ebi.ac.uk |
| Vibrio cholerae | 27.5 | 220 |
| Campylobacter jejuni | 55 | 440 |
| Salmonella enterica Typhi | 110 | 220 |
| Staphylococcus aureus | 110 | 440 |
| Escherichia coli | 220 | 440 |
| Pseudomonas aeruginosa | 220 | 300 |
| Shigella sonnei | 110 | 300 |
| Shigella flexneri | 110 | 300 |
Note: Data for rthis compound from Pseudomonas aeruginosa. The antibiofilm property showed a dose-dependent manner. ebi.ac.uk
Interaction with Bacterial Adhesion Factors
This compound's antimicrobial effects extend to inhibiting the attachment and invasion of various pathogenic bacteria to host cells. nih.govmerckmillipore.comebi.ac.ukreliatech.de Studies have demonstrated its antiadhesive capability against the attachment of bacteria to human colorectal adenocarcinoma (Caco-2) cell lines. merckmillipore.comebi.ac.ukreliatech.de Specifically, this compound significantly inhibits the attachment and subsequent invasion of Staphylococcus aureus, Salmonella spp., and Escherichia coli. reliatech.de
Advanced Spectroscopic Investigations of Azurin
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental tool for characterizing azurin, revealing distinct absorption features that are sensitive to both the protein's intrinsic aromatic residues and the redox state of its metal center.
Wild-type copper(II) this compound typically exhibits two characteristic absorption maxima: one around 280 nm and another at approximately 630 nm fishersci.atwikipedia.orglabsolu.capharmacompass.com. The absorption at 280 nm is attributed to the presence of aromatic amino acids such as tryptophan, tyrosine, and phenylalanine, making it a general indicator of protein content fishersci.atwikipedia.org. The strong absorption band at 630 nm is responsible for the protein's characteristic intense blue color fishersci.atontosight.ai.
The purity of this compound samples can be assessed using the ratio of absorbance at 630 nm to 280 nm (A₆₃₀/A₂₈₀). For pure, wild-type Pseudomonas aeruginosa this compound, this ratio is approximately 0.6 (specifically, 0.58 ± 0.01) fishersci.at. The molar extinction coefficients (ε) for wild-type Pseudomonas aeruginosa this compound are approximately 9000 M⁻¹cm⁻¹ at 280 nm and 5700 M⁻¹cm⁻¹ (or 5900 M⁻¹cm⁻¹ in other reports) at 630 nm fishersci.atlabsolu.ca.
A significant change in the UV-Vis spectrum occurs upon reduction of the copper(II) ion to copper(I). The intense absorption at 630 nm dramatically decreases, reflecting a restructuring of the copper's coordination sphere. This spectral change is a key indicator for detecting electron transfer reactions involving this compound fishersci.at.
Table 1: UV-Vis Absorption Bands of Wild-Type and Metal-Substituted Azurins
| This compound Type / Metal Ion | Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Attribution / Notes | Citation |
| Wild-type Cu(II) | 280 | ~9000 | Aromatic amino acids (protein content) | fishersci.at |
| Wild-type Cu(II) | 630 | ~5700 (or 5900, 5070) | S(Cys)π → Cu(II) LMCT (blue color) | fishersci.atwikipedia.orglabsolu.ca |
| Wild-type Fe(II) | 322 | 2400 | LMCT transition | ontosight.ai |
| Wild-type Fe(II) | 364 | 1000 | LMCT transition | ontosight.ai |
| Met121Ala Fe(II) | 316 | 1800 | LMCT transition | ontosight.ai |
| Met121Ala Fe(II) | 360 | 340 | LMCT transition | ontosight.ai |
Ligand-to-Metal Charge Transfer (LMCT) Bands
The intense absorption band observed in copper(II) this compound in the visible region, specifically around 630 nm (or 619 nm for Alcaligenes denitrificans this compound), is predominantly assigned to a ligand-to-metal charge transfer (LMCT) transition fishersci.atlabsolu.calabsolu.canih.govnih.govuni.lu. This transition involves the transfer of electron density from the π-orbital of the coordinating cysteine sulfur to the dₓ²-y² orbital of the copper(II) ion (S(Cys)π → Cu(II) dₓ²-y²) fishersci.atlabsolu.canih.govnih.govuni.lu. The strong covalency of the copper-cysteine bond is reflected in the intensity of this LMCT band.
Beyond this dominant transition, weaker LMCT bands are observed at higher energies. These include charge transfer transitions from the σ-orbitals of cysteine (S(Cys-σ)→Cu), σ-orbitals of methionine (S(Met-σ)→Cu), and π-orbitals of histidine (N(His-π)→Cu) uni.lu. Excitation of the LMCT band, for instance with a pulsed laser at 635 nm, has been shown to induce electron tunneling in this compound.
Metal-substituted azurins also exhibit characteristic LMCT transitions. For example, iron(II)-substituted this compound displays UV absorption bands at 322 nm and 364 nm, which are attributed to LMCT transitions ontosight.ai. A consistent trend in UV-visible absorption energies for various metal-substituted azurins has been observed: Cu²⁺ < Ni²⁺ < Co²⁺ < Fe²⁺. This trend is explained by the acceptor d-orbitals shifting to higher energy as one moves from right to left across the periodic table ontosight.ai. The similarity in LMCT band energies between iron(II) azurins and pseudotetrahedral iron(II) model complexes suggests a similar high-spin iron(II) electronic configuration with a pseudotetrahedral geometry in the protein ontosight.ai.
d-d Ligand Field Transitions
In addition to LMCT bands, this compound exhibits weaker absorption features in the near-infrared region (650–1050 nm) that are attributed to d-d ligand field transitions fishersci.at. These transitions involve electronic excitations between molecular orbitals that are primarily metal in character. Analyzing these d-d transitions provides valuable information about the energy splitting of the d-orbitals and the coordination geometry of the metal center.
For blue copper proteins like this compound, low-energy d-d transitions are observed in near-infrared Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) spectra. Specifically, for Pseudomonas aeruginosa this compound, these transitions are found at approximately 5800 cm⁻¹ and 10200 cm⁻¹. The low energies of these bands are consistent with a flattened tetrahedral (D₂d) copper(II) center that is distorted approximately 6 degrees towards a square planar geometry. Based on ligand field calculations, the predicted transitions for such a geometry (with a ²B₂ (dₓ²-y²) ground state) are ²B₂ → ²E, ²B₂ → ²B₁, and ²B₂ → ²A₁, in order of increasing energy. Due to their parity-forbidden nature, these d-d bands typically have weak oscillator strengths and small transition moments with the ground state nih.govuni.lu.
Table 2: Representative d-d Ligand Field Transition Energies in this compound
| This compound Species | Transition Energy (cm⁻¹) | Spectroscopic Method | Notes | Citation |
| Pseudomonas aeruginosa this compound | ~5800 | CD/MCD | Attributed to d-d transitions in Cu(II) center | |
| Pseudomonas aeruginosa this compound | ~10200 | CD/MCD | Attributed to d-d transitions in Cu(II) center |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful and sensitive technique for probing the backbone structure of proteins and is widely used for analyzing protein secondary structures. It offers a rapid method for assessing the conformational order of proteins and monitoring structural changes. CD spectra of proteins are typically divided into far-UV CD (200-250 nm), which provides information on secondary structure, and near-UV CD (250-320 nm), which is sensitive to tertiary structure. Visible CD (above 320 nm) is utilized to monitor metal ion-protein interactions.
Analysis of Secondary Structure Content
The CD spectrum of this compound is highly characteristic of its predominantly β-sheet structure. Typically, this compound exhibits a single global minimum around 220 nm and a positive maximum at approximately 196 nm wikipedia.org. This spectral pattern, along with its specific line shape, strongly indicates a prevailing content of antiparallel β-sheets, which is a hallmark of azurins wikipedia.org. For instance, free this compound is characterized by this single minimum at ~220 nm, suggesting a secondary structure composed of approximately 80% β-sheet and 20% α-helix. Studies have confirmed that the secondary structure of Pseudomonas aeruginosa this compound is mainly β-sheets. Importantly, deuteration of this compound does not lead to significant changes in its CD spectra, confirming that the protein's secondary structure is largely retained under such conditions.
Table 3: Typical CD Spectral Features for this compound Secondary Structure Analysis
| Spectral Feature | Wavelength (nm) | Interpretation / Secondary Structure Content | Citation |
| Global Minimum | ~220 | Predominantly antiparallel β-sheets | wikipedia.org |
| Positive Maximum | ~196 | Characteristic of β-sheet proteins | wikipedia.org |
Conformational Changes upon Perturbation
CD spectroscopy is highly effective in detecting and characterizing conformational changes in this compound induced by various perturbations, including ligand binding, complex formation, temperature variations, mutations, and the presence of denaturants.
Studies on the unfolding of apothis compound (metal-free this compound) using guanidine (B92328) hydrochloride (GuHCl) have revealed two distinct CD transitions. These transitions suggest the presence of different folding domains within the protein, with the least stable domain being the one that includes the metal-binding site. Comparative CD titrations have also demonstrated that zinc-substituted this compound exhibits lower stability compared to the native copper protein.
Mutations affecting residues within the protein's core, such as F110S and I7S, can lead to a noticeable decrease in the CD signal at 220 nm. This observation indicates that such mutations induce local conformational changes within the protein structure. While the presence of the copper ion has a relatively minor effect on the CD spectrum in the far-UV region (below 250 nm), which reflects secondary structure, it significantly influences the aromatic asymmetry observed in the near-UV region (270-295 nm). This latter effect is linked to a relaxation of the protein's tertiary structure. Furthermore, a linear relationship has been observed between the intensity of the CD band at 625 nm and the redox potential in various this compound mutants, highlighting the interplay between structural integrity and electronic properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for investigating the electronic and geometric characteristics of paramagnetic metal ions within metalloproteins, such as the copper(II) center in this compound ontosight.ai. The EPR spectrum of copper(II) this compound is highly distinctive and serves as a fingerprint for its classification as a type 1 blue copper site labsolu.canih.gov.
In its oxidized copper(II) form, the copper ion within this compound's active site is coordinated by five amino acid residues, typically adopting a distorted trigonal bipyramidal geometry fishersci.at. This specific coordination environment is crucial as it dictates the characteristic ligand field energy levels and contributes to the intense LMCT absorption band observed in UV-Vis spectra.
EPR parameters, notably g-values and hyperfine coupling constants (A-values), provide detailed information about the spin-density distribution and the local coordination environment around the paramagnetic metal center. For Alcaligenes denitrificans this compound, characteristic EPR parameters include g⊥ = 2.059, g|| = 2.255, and A|| = 60 x 10⁻⁴ cm⁻¹ labsolu.ca. These values are consistent with those reported for other azurins and plastocyanins labsolu.ca. The unusually small A|| value and the distinctive EPR spectral shape observed in type 1 copper sites are attributed to a short copper-cysteine bond (approximately 2.1 Å) and a high degree of covalency in this bond nih.gov. Computational studies indicate that the unpaired spin density is almost equally distributed between the copper atom and the sulfur atom of the equatorial cysteine ligand.
Metal-substituted azurins also yield informative EPR spectra. For instance, the X-band EPR spectrum of high-spin cobalt(II) in this compound is well-resolved, displaying apparent g-values of gₓ' = 5.23, gᵧ' = 3.83, and g₂' = 1.995, along with hyperfine splittings of Aₓ' = 31 G, Aᵧ' = 20-30 G, and A₂' = 53 G. These parameters suggest that the ligand field around the cobalt(II) ion is close to axial, and structural data indicate that cobalt in this compound occupies a distorted tetrahedral site.
Advanced two-dimensional pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, have proven invaluable for elucidating the intricate details of copper ligands in this compound. HYSCORE experiments on Pseudomonas aeruginosa this compound and Alcaligenes species this compound have revealed the presence of a third weakly coupled nitrogen. This nitrogen has been assigned to the amide nitrogen of His-46, which is coupled to the copper via the carbonyl group of Gly-45. This finding further supports a five-ligand coordination for the copper in the type I site of this compound. Computational methods, particularly density functional theory (DFT), are increasingly employed to model and predict EPR parameters, including g-tensors and hyperfine coupling tensors, thereby providing a more comprehensive understanding of the spin-density distribution within this compound and other blue copper proteins.
Table 4: EPR Parameters for Copper(II) and Cobalt(II) this compound
| Metal Ion | Parameter | Value | Notes | Citation |
| Cu(II) | g⊥ | 2.059 | For Alcaligenes denitrificans this compound | labsolu.ca |
| Cu(II) | g | 2.255 | ||
| Cu(II) | A | 60 x 10⁻⁴ cm⁻¹ | ||
| Co(II) | gₓ' | 5.23 | High-spin Co(II) in this compound | |
| Co(II) | gᵧ' | 3.83 | High-spin Co(II) in this compound | |
| Co(II) | g₂' | 1.995 | High-spin Co(II) in this compound | |
| Co(II) | Aₓ' | 31 G | Hyperfine splitting | |
| Co(II) | Aᵧ' | 20-30 G | Hyperfine splitting | |
| Co(II) | A₂' | 53 G | Hyperfine splitting |
Characterization of Copper(II) Electronic Structure
The electronic structure of the copper(II) center in this compound is a defining feature of blue copper proteins, responsible for their characteristic intense blue color and efficient electron transfer. This is primarily characterized by its unique coordination geometry and associated electronic transitions.
This compound typically exhibits an intense charge-transfer (CT) absorption band in its electronic spectrum, often observed around 600-625 nm, with a high molar absorptivity (ε) of approximately 5100 M⁻¹cm⁻¹ for Alcaligenes denitrificans this compound at 619 nm. wikipedia.orgnih.gov This strong absorption is assigned to a Cys(S) → Cu(II) ligand-to-metal charge-transfer (LMCT) transition, reflecting the highly covalent nature of the copper-sulfur bond in the ground state. nih.govresearchgate.netebi.ac.ukacs.org In addition to this prominent LMCT band, weaker d-d (ligand field) transitions are also observed at lower energies, typically around 400 nm and between 650-750 nm. researchgate.net
The copper ion in this compound resides in an elongated, distorted trigonal bipyramidal coordination environment. researchgate.net It is strongly bound by three equatorial ligands: the sulfur atom (Sγ) of Cysteine-112 (Cys112) and the nitrogen atoms (Nδ) of two Histidine residues (His46 and His117). researchgate.net A fourth, weaker axial ligand is typically the sulfur of Methionine-121 (Met121), with a possible additional interaction from the peptide carbonyl oxygen of Glycine-45 (Gly45). wikipedia.org This unusual geometry is critical to its electronic properties. The high covalency of the Cu-S(Cys) bond, particularly the strong π overlap between the Cu(3dₓ²₋ᵧ²) orbital and the out-of-Cu-S-Cβ-plane S(3p) orbital, forms the redox-active molecular orbital (RAMO), which is significantly delocalized over both the copper and the thiolate sulfur ligand. acs.org
Table 1: Key Electronic Absorption Features of this compound
| Species/Origin | Absorption Maximum (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| Alcaligenes denitrificans this compound | 619 | 5100 | Cys(S) → Cu(II) LMCT | wikipedia.org |
| Pseudomonas aeruginosa this compound | 625 | - | Cys(S) → Cu(II) LMCT | nih.gov |
| Methylomonas sp. strain J Az-iso1 | 621 | - | Blue band | |
| Methylomonas sp. strain J Az-iso2 | 616 | - | Blue band | |
| Ni(II)-substituted this compound | 440 | - | S(Cys) → Ni(II) CT |
Hyperfine Splitting Analysis
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic metal centers like Cu(II) in this compound. The EPR spectrum of this compound is characterized by narrow hyperfine splitting in the g-parallel (g∥) region, which is a hallmark of Type 1 blue copper proteins. wikipedia.orgresearchgate.net
Typical EPR parameters for this compound from Alcaligenes denitrificans include g⊥ = 2.059, g∥ = 2.255, and A∥ = 60 × 10⁻⁴ cm⁻¹. wikipedia.org For Pseudomonas aeruginosa this compound, g∥ is reported as 2.260 and A∥ as 60 × 10⁻⁴ cm⁻¹. nih.gov The small A∥ value (typically 35-63 × 10⁻⁴ cm⁻¹) is indicative of significant delocalization of the unpaired electron density from the copper ion onto the ligand atoms, particularly the cysteine sulfur. researchgate.net
Studies using high-frequency EPR (e.g., 95 GHz) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy have provided detailed information on the hyperfine and quadrupole interactions of the copper-coordinated and remote nitrogens of the histidine residues, as well as the protons bound to the Cβ atom of Cysteine-112. Approximately 45% of the spin density in the paramagnetic site is attributed to copper, and about 30% to the sulfur of the cysteine ligand. The isotropic hyperfine interactions of the Cβ hydrogens of Cys112 have been determined to be around 20.8 MHz, corresponding to an estimated spin density of 1.5% on each hydrogen atom. The characteristically small A∥ component in blue copper proteins is partly due to a near-cancellation between negative first-order (Fermi contact and dipolar) and unusually large positive second-order (spin-orbital) contributions, a phenomenon related to the distorted tetrahedral structures.
Table 2: Representative EPR Parameters for this compound
| Parameter | Value | Unit | Reference |
| g⊥ | 2.059 | - | wikipedia.org |
| g∥ | 2.255 | - | wikipedia.org |
| A∥ (Cu) | 60 × 10⁻⁴ | cm⁻¹ | wikipedia.orgnih.gov |
| Aiso (Cys-βH) | 20.8 | MHz | |
| Spin Density (Cu) | ~45% | - | |
| Spin Density (Cys-S) | ~30% | - |
Resonance Raman (RR) Spectroscopy
Resonance Raman (RR) spectroscopy is a powerful technique for characterizing the vibrational modes of the active site in this compound, especially those involving the metal-ligand bonds, due to the resonance enhancement of vibrations coupled to electronic transitions.
Vibrational Signatures of the Active Site
The RR spectra of native this compound typically show a multiplicity of vibrational fundamentals between 250 and 500 cm⁻¹, which are primarily ascribed to the Cu-S(Cys) stretching vibration and its kinematic coupling with deformations of the Cys and His ligand side chains. Key Cu-S(Cys) markers are observed at frequencies such as 373, 399, 409, and 430 cm⁻¹ for Alcaligenes xylosoxidans this compound I. Other active site related structures are visible at approximately 260 cm⁻¹ (Cu-N His vibrations) and approximately 750 cm⁻¹ (C-S Cys stretching vibration).
Low-temperature RR spectroscopy significantly improves the signal-to-noise ratio and resolution, revealing more detailed features, including those potentially due to copper-bound methionine.
Table 3: Characteristic Resonance Raman Vibrational Frequencies of this compound
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
| Cu-S(Cys) stretch | 373, 399, 409, 430 | Primary Cu-S(Cys) markers | |
| Cu-N(His) vibrations | ~260 | Cu-N His stretch | |
| C-S(Cys) stretch | ~750 | C-S Cys stretch |
Ligand-Metal Bond Characterization
RR spectroscopy is instrumental in characterizing the nature and strength of ligand-metal bonds in this compound. The intense RR peaks are primarily attributed to the stretching vibrations of the stronger copper-ligand bonds, particularly the Cu-S(Cys) bond.
Studies on metal-substituted this compound variants, such as Ni(II)-substituted this compound, have shown that Ni(II)-S(Cys) stretching vibrations occur at substantially lower frequencies (approximately 360 cm⁻¹) compared to native Cu(II)-S(Cys) vibrations (approximately 400 cm⁻¹). This indicates that the Ni(II)-S(Cys) bond is much weaker than the corresponding Cu(II)-S(Cys) bond. Conversely, resonance-enhanced Ni(II)-N(His) modes suggest that the metal-N(His) bond distances in the Ni(II) derivative are similar to those in native this compound.
The consistency of the basic RR pattern across most Type 1 this compound adducts indicates that the RR spectrum is largely due to vibrations of the Cu-cysteinate moiety and that its coplanar conformation is conserved. Changes in RR spectra, such as shifts to lower energy for Cu-S(Cys) stretching character, are consistent with a longer Cu-S(Cys) bond, as observed in Type 2 copper sites.
Stark (Electroabsorption) Spectroscopy
Stark (electroabsorption) spectroscopy, also known as electrochromism, measures the changes in absorption spectra induced by an external electric field. This technique provides crucial information about the electronic properties of a molecule, specifically changes in dipole moment and polarizability upon electronic excitation. researchgate.net
Dipole Moment Changes and Polarizability upon Excitation
Stark spectroscopic studies on this compound, particularly focusing on the Cys(S)⇒Cu(II) ligand-to-metal charge-transfer (LMCT) transitions, have quantified the changes in dipole moments (Δμ) and average changes in polarizability (Δα) upon excitation. researchgate.netebi.ac.uk
Measurements performed at 77 K in a glycerol-water glassy matrix for this compound from Alcaligenes denitrificans (AD) and Pseudomonas aeruginosa (PA) yielded values for |ΔμB| (the magnitude of the change in dipole moment along the transition moment direction) between 1.3 and 2.0 D. researchgate.netebi.ac.uk This range is consistent with the highly covalent nature of the S-Cu bond in the ground state and aligns with predictions from electronic structure calculations. researchgate.net
Interestingly, the polarizability of the excited state was found to be smaller than that of the ground state by approximately 10-20 ų. researchgate.netebi.ac.uk This negative value for 〈ΔR〉 (average change in polarizability), while somewhat unusual, is interpreted within the context of the two-state model. researchgate.netebi.ac.uk A change in dipole moment reflects the degree of charge separation or charge transfer associated with a transition, while a change in polarizability describes the sensitivity of a transition to an external electric field. These measurements provide fundamental parameters characterizing the electronic structure and its response to environmental electric fields.
Table 4: Stark Spectroscopic Parameters for this compound LMCT Transitions
| Parameter | Value Range | Unit | Reference |
| 1.3 - 2.0 | D | researchgate.netebi.ac.uk | |
| -10 to -20 | ų | researchgate.netebi.ac.uk |
Correlating Electronic Structure with Electron Transfer Parameters
The electronic structure of this compound's copper center is highly optimized for rapid electron transfer. A hallmark of this compound is its intense ligand-to-metal charge-transfer (LMCT) absorption band, typically observed around 600 nm, which signifies a highly covalent bond between the copper ion and the cysteine sulfur ligand fishersci.firesearchgate.net. This strong covalency is a key factor in reducing the reorganization energy (λ) associated with electron transfer, thereby facilitating efficient electron transfer rates nih.gov.
Stark spectroscopy, an electroabsorption technique, has been instrumental in quantifying the electronic properties of this compound's active site. Studies on this compound from Alcaligenes denitrificans (AD) and Pseudomonas aeruginosa (PA) have determined changes in dipole moments (|Δµ|) and polarizability (⟨Δα⟩) upon excitation of the Cys(S)→Cu(II) LMCT transitions. The observed |Δµ| values, ranging from 1.3 to 2.0 D, are consistent with the highly covalent nature of the S-Cu bond in the ground state researchgate.net. These measurements also yield values for the electron-transfer matrix element (Hab) and the effective charge-transfer distance (Rab), providing quantitative links between electronic structure and electron transfer parameters researchgate.net.
Further research on engineered azurins has explored the relationship between electronic coupling and electron transfer rates, even observing Marcus inverted region behavior for long-range electron transfer nih.gov. Variations in the exponential decay constant (β), which influences ET rates and activation entropies, are often attributed to subtle changes in the electronic coupling, particularly the covalency of the Cu(II)-S(Cys) bond nih.gov.
Photo-induced electron transfer (PET) studies involving fluorescently labeled this compound have demonstrated that ET can occur over significant distances. For instance, PET between an ATTO655 label and the copper center in this compound was observed when the label was positioned at 18.5 Å from the copper, but not at 29.1 Å epa.govresearchgate.net. The rates of PET vary depending on the copper oxidation state, with Cu(I) exhibiting faster rates (3.3 ± 0.7) × 10⁶ s⁻¹ compared to Cu(II) (4.8 ± 0.3) × 10⁴ s⁻¹ epa.govresearchgate.net. Reorganization energies for these processes typically fall within the range of 0.8-1.2 eV, and electronic coupling elements between 0.02-0.5 cm⁻¹ epa.govresearchgate.net.
Table 1: Electron Transfer Parameters in Labeled this compound
| Copper Oxidation State | PET Rate (Label to Cu) (s⁻¹) epa.govresearchgate.net | PET Rate (Cu to Label) (s⁻¹) epa.govresearchgate.net | Reorganization Energy (eV) epa.govresearchgate.net | Electronic Coupling Element (cm⁻¹) epa.govresearchgate.net |
| Cu(II) | (4.8 ± 0.3) × 10⁴ | (0.7 ± 0.1) × 10³ | 0.8-1.2 | 0.02-0.5 |
| Cu(I) | (3.3 ± 0.7) × 10⁶ | (1.0 ± 0.1) × 10⁴ | 0.8-1.2 | 0.02-0.5 |
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-selective technique employed to probe the electronic and local geometric structures of metalloproteins like this compound guidetopharmacology.orgguidetopharmacology.org. It provides critical information regarding the oxidation state, three-dimensional geometry, and coordination environment of the metal center guidetopharmacology.org. XAS spectra are typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) guidetopharmacology.orgguidetopharmacology.org. XANES is sensitive to the oxidation state and coordination geometry, while EXAFS provides precise details on bond lengths and coordination numbers around the absorbing atom guidetopharmacology.org.
EXAFS studies on oxidized this compound have precisely determined the primary coordination environment of the blue copper ion. These investigations unambiguously revealed a very short copper-sulfur distance of 2.10 ± 0.02 Å, originating from the cysteine ligand, and nitrogen ligands (presumed to be from histidine imidazoles) at 1.97 Å mitoproteome.org. Cu K-edge XAS has also been utilized to investigate structural and electronic changes upon reduction or mutation. For instance, in the C112D mutant of Pseudomonas aeruginosa this compound, Cu K-edge XAS indicated a decrease in the covalency of the active site and an expansion of approximately 0.2 Å in the Cu coordination sphere trigonal plane upon reduction nih.govepa.govdsmz.de.
S K-edge XAS for Cysteine Thiolate Characterization
Sulfur K-edge XAS is a specialized technique that offers detailed insights into the electronic structure of sulfur-containing ligands, particularly the crucial cysteine thiolate in this compound fishersci.fifishersci.fimims.comnih.gov. The intensity of the pre-edge region in the S K-edge XAS spectrum is directly correlated with the 3p/3d mixing, enabling the quantification of the covalency of the copper-sulfur bond fishersci.finih.gov.
Studies comparing wild-type this compound with its mutants, such as M121SeM, have confirmed that the sulfur character in the ground state wave function of the blue copper site is predominantly a reflection of the Cu-S(Cys) bond fishersci.fi. Specifically, it has been determined that the 38% sulfur character in the ground state wave function of the blue copper sites is solely attributable to the Cu-SCys bond fishersci.fi. When combined with density functional theory (DFT) calculations, S K-edge XAS data have shown that cysteine and selenocysteine (B57510) exhibit similar covalent interactions with copper, despite differences in their respective bond lengths (2.1 Å for Cu-S and 2.3 Å for Cu-Se) fishersci.fi. This technique is fundamental to understanding the highly covalent nature of the Cu-S bond, which is a defining characteristic of blue copper proteins and critical for their electron transfer function fishersci.firesearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for characterizing the solution structure and dynamics of proteins at atomic resolution uni.lunih.gov.
Solution Structure Determination
NMR spectroscopy has been extensively used to determine the three-dimensional solution structure of this compound. Complete sequential ¹H and ¹⁵N resonance assignments for the reduced Cu(I) form of this compound from Alcaligenes denitrificans have been achieved using a combination of homo- and heteronuclear two-dimensional (2D) and three-dimensional (3D) NMR experiments uni.lu. These assignments, along with characteristic Nuclear Overhauser Effect (NOE) connectivities and ³JHNα coupling constants, are used to define the secondary structure elements, including beta-sheets, alpha-helices, and turns uni.lu. The secondary structure derived from NMR studies is in good agreement with that obtained from X-ray diffraction data uni.lu. Comparisons between the solution structure of Cu(I) this compound and the X-ray structure of its oxidized Cu(II) counterpart reveal only minor differences in the positions of some secondary structure elements, indicating structural stability upon redox change nih.gov.
Paramagnetic NMR for Active Site Probing
This compound's copper center, particularly in its Cu(II) oxidized state, is paramagnetic, which significantly impacts NMR spectra. While paramagnetism typically leads to broad and undetectable NMR signals, the unusually short electron spin relaxation times of type 1 copper centers in this compound allow for the observation of paramagnetically shifted resonances from nuclei near the active site. This phenomenon makes paramagnetic NMR a unique tool for probing the active site's geometry and electronic structure.
Studies involving this compound derivatives where copper is replaced with other paramagnetic ions like cobalt(II) or nickel(II) have been crucial for "fingerprinting" the metal coordination site. Changes in the isotropic shifts and relaxation properties of signals from key ligands such as Cys112, His46, and His117 provide direct evidence of metal ion movement and insights into the active site's geometry, often suggesting a more tetrahedral arrangement in certain derivatives. Furthermore, saturation transfer experiments between oxidized and reduced forms of this compound enable the assignment of highly hyperfine shifted signals, including those from the β-CH₂ protons of coordinated cysteines, which would otherwise be too broad to observe directly. The magnitude of these hyperfine shifts and line widths can serve as a measure of the out-of-plane displacement of the copper ion within its coordination sphere.
Dynamics Studies and Hydrogen-Deuterium Exchange
NMR spectroscopy is highly effective in characterizing the conformational dynamics of proteins, including the detection of interconversions between different conformational states and their thermodynamic properties. ¹⁵N relaxation studies of this compound have revealed that while the protein backbone is largely rigid, specific loops exhibit fast internal motions. Notably, the copper binding site maintains a high degree of rigidity, similar to the protein's core.
NMR relaxation dispersion measurements have uncovered complex dynamics in reduced this compound, identifying multiple exchange processes occurring on millisecond to second timescales. Two distinct processes have been identified: a faster exchange (forward rate constant approximately 11.7 ± 2.4 s⁻¹ at 44.8°C) involving residues around Histidine 35, linked to its protonation state, and a slower process (forward rate constant approximately 4.1 ± 0.1 s⁻¹ at 44.8°C) involving residues near the copper ion, indicative of conformational rearrangements within the copper-coordinating loops. These findings suggest a low-energy cost rearrangement of the copper-binding site, potentially crucial for efficient electron transfer.
Table 2: this compound Conformational Exchange Rates (at 44.8°C)
| Region Involved | Forward Rate Constant (s⁻¹) | Population of Excited State (%) |
| Around Histidine 35 | 11.7 ± 2.4 | 0.39 ± 0.07 |
| Near Copper Ion | 4.1 ± 0.1 | 0.45 ± 0.02 |
Hydrogen-Deuterium Exchange (HDX), often coupled with NMR or Mass Spectrometry (HDX-MS), is another powerful technique for studying protein dynamics, providing insights into protein flexibility, solvent accessibility, and hydrogen bonding. By monitoring the exchange of amide hydrogens with solvent deuterons, HDX-MS can reveal residue-level information on conformational changes and allostery. The rate of amide hydrogen exchange directly reflects the conformational dynamics of specific secondary structure elements. Integration of NMR and HDX-MS data offers a comprehensive understanding of protein dynamics, particularly in larger protein complexes where traditional NMR might be challenging.
Computational and Theoretical Modeling of Azurin
Quantum Mechanical (QM) and Hybrid QM/MM Calculations
Prediction of Reduction Potentials and Spectroscopic Properties
The reduction potential (E⁰) of Azurin's copper site is a critical determinant of its electron transfer capabilities. Computational studies, employing methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) and Density Functional Theory (DFT), have been extensively used to predict and understand these potentials nih.govpnas.orgchemrxiv.org. The active site of this compound features a distorted trigonal bipyramidal geometry where the copper ion is coordinated by two histidine residues (His46 and His117), a cysteinate (Cys112), a weakly bound methionine (Met121), and the backbone carbonyl of Gly45 acs.orgnih.gov.
The variation in reduction potentials among Type 1 blue copper proteins, including this compound, can span approximately 400 mV, even with identical first coordination spheres nih.gov. This variability is influenced by both inner-sphere and outer-sphere interactions. For instance, the trans-axial ligand, particularly Met121, plays a significant role in tuning E⁰, with a positive linear correlation observed between E⁰ and the hydrophobicity of the axial ligand nih.gov. Electrostatic interactions between the metal ion and ligating atoms are also crucial, with theoretical models showing a strong linear correlation between electrostatic interactions and the reduction potential chemrxiv.org.
Spectroscopic properties, such as UV-Vis absorption and electron paramagnetic resonance (EPR), are highly characteristic of this compound's active site and are often predicted using computational methods. The intense S(Cys) → Cu²⁺ ligand-to-metal charge transfer (LMCT) transition at around 600 nm, responsible for its blue color, and small parallel ⁶³Cu hyperfine coupling are key spectroscopic signatures mdpi.comnih.gov. DFT and time-dependent DFT (TDDFT) calculations are used to model these features, providing insights into the electronic structure and covalency of the Cu-S(Cys) bond nih.govnih.gov.
Table 1: Key Spectroscopic and Redox Properties of this compound (Wild-Type)
| Property | Value | Reference |
| UV-Vis Absorbance (λmax) | 280 nm, 630 nm | mdpi.com |
| Molar Extinction Coefficient (ε630 nm) | ~5700 M⁻¹ cm⁻¹ | mdpi.com |
| Reduction Potential (Cu(II/I)) | ~153 mV (in aqueous solution) | mdpi.com |
| Cu-S(Cys) Bond Covalency (Sulfur Character in SOMO) | 40 ± 3% (wild-type) | nih.gov |
Investigation of Electron Transfer Pathways
Understanding the pathways through which electrons traverse this compound is fundamental to its biological function. Theoretical models and computational algorithms have been employed to map these electron transfer (ET) pathways. Electron tunneling in proteins can be conceptualized as "ET tubes" or pathways through specific covalent bonds, hydrogen bonds, and through-space jumps nih.govpnas.org.
Studies on this compound have revealed that hydrogen bonds are as significant as covalent links for electron tunneling within the protein, especially in coupling across a beta-sheet section nih.govpnas.org. Molecular dynamics (MD) simulations coupled with electron transfer theories, such as the Pathways model, have been used to analyze the ET properties within this compound and its complexes researchgate.netunitus.it. These simulations can reveal multiple possible ET paths, sometimes involving transient water molecules researchgate.netunitus.it. The temperature independence of electron transport in this compound down to 80 K has been interpreted as an indication of coherent tunneling, further emphasizing the quantum nature of electron transfer in this protein frontiersin.orgpnas.orgacs.org.
Protein-Protein Docking Algorithms
Protein-protein docking algorithms are computational tools used to predict the three-dimensional structure of protein complexes. These algorithms are particularly valuable for studying transient interactions, which are often difficult to capture experimentally.
Prediction of Transient Electron Transfer Complexes
This compound engages in transient electron transfer complexes with various physiological partners, such as cytochrome c551 researchgate.netunitus.itblopig.com. The transient nature of these complexes makes their direct experimental investigation challenging, hence the reliance on computational docking. Docking procedures, often coupled with molecular dynamics (MD) simulations, are used to generate ensembles of possible complex structures researchgate.netunitus.it. These models are then filtered based on criteria such as the distance between redox centers (e.g., metal ions) and the involvement of suitable interfacial residues researchgate.netunitus.it.
For instance, docking studies on the this compound-Cytochrome c551 complex have predicted a "best complex" characterized by a metal-to-metal distance of approximately 1.59 nm researchgate.netunitus.itnih.gov. MD simulations further confirm the stability of these predicted complexes over time, showing that the proteins retain their mutual spatial positions researchgate.netunitus.it.
Another example involves this compound's interaction with the tumor suppressor protein p53. Computational methods, including HADDOCK docking combined with MD simulations, have been used to model the transient this compound-p53 complex, revealing atomic insights into how this compound stabilizes p53 and inhibits its ubiquitination nih.govarxiv.org.
Identification of Interfacial Residues
A critical outcome of protein-protein docking is the identification of key residues at the interface that mediate the interaction. These interfacial residues are crucial for specificity and binding affinity. In the this compound-Cytochrome c551 complex, specific residues like Val23 and Ile59 of Cytochrome c551 have been identified as being involved in the interface of the "best complex" researchgate.netunitus.itnih.gov. Hydrophobic patches on both proteins, such as this compound's Trp48, are often found in close proximity at the interface, contributing to short-range hydrophobic interactions essential for recognition researchgate.netunitus.it.
For the this compound-p53 complex, NMR data and crystal structures have revealed that the p28 region (L50-D77) of this compound binds to the DNA-binding domain (DBD) of p53 nih.govarxiv.org. Key intermolecular hydrogen bonds are formed between this compound Ser66 and p53 S183, and between this compound Tyr72 and p53 S185 nih.gov. Several other residues at the interface contribute through van der Waals interactions, stabilizing the complex nih.gov.
Theoretical Models for Electron Transport in Nanoscale Junctions
This compound's ability to facilitate efficient electron transport over relatively large distances makes it a compelling candidate for bioelectronic applications, particularly in metal-protein-metal junctions acs.orgfrontiersin.org. Theoretical models are essential for understanding the underlying mechanisms of charge flow in such nanoscale systems.
Coherent Tunneling vs. Incoherent Hopping Mechanisms
Electron transport through molecular-scale junctions generally occurs via two primary mechanisms: coherent tunneling (also known as superexchange) or incoherent thermally activated hopping warwick.ac.ukaip.org.
Coherent Tunneling: This mechanism involves quantum tunneling of electrons through the molecule without significant energy loss to the environment. It is characterized by an exponential dependence of conductance (G) with molecular length (L), given by G = Gc * e^(-βL), where Gc is a pre-exponential factor and β is the tunneling decay constant warwick.ac.uk. Coherent transport is often temperature-independent, especially at low temperatures frontiersin.orgacs.orgwarwick.ac.uknih.gov. For short molecules (typically < 3-4 nm), coherent tunneling is often the dominant mechanism warwick.ac.uk. In the context of this compound, studies have shown that fully coherent tunneling through a single-Azurin junction would lead to very low conductance values, suggesting that other factors or mechanisms might be at play in experimental observations of higher conductance acs.org. However, the observed temperature independence of current in this compound junctions down to 4 K has been interpreted as evidence for coherent tunneling frontiersin.orgacs.org.
Incoherent Hopping: This mechanism involves the transient localization of charge on molecular sites, with electron transfer occurring via thermally activated jumps between these sites warwick.ac.ukaip.org. Incoherent hopping conductance typically follows an Arrhenius relation, G = Ga * e^(-EA/kBT), where Ga is a constant, EA is the hopping activation energy, T is temperature, and kB is Boltzmann's constant warwick.ac.uk. This mechanism is generally associated with longer molecules and exhibits a stronger temperature dependence warwick.ac.ukaip.org. While electron transfer in multi-heme proteins in aqueous solution often occurs via incoherent heme-to-heme hopping, studies on dry, solid-state junctions of these proteins, including this compound, have shown temperature-independent currents, pointing towards coherent tunneling as the dominant mechanism nih.govucl.ac.uk.
Recent theoretical studies on this compound-based junctions have explored the interplay between these mechanisms. It has been found that single-site hopping can lead to either higher or lower current values compared to fully coherent transport, depending on the structural details of the junctions and the alignment of protein orbitals acs.org. The exact mechanism for charge flow through this compound-based systems in solid-state junctions remains a subject of ongoing debate and research frontiersin.org.
Table 2: Characteristics of Electron Transport Mechanisms
| Feature | Coherent Tunneling (Superexchange) | Incoherent Hopping (Thermally Activated) |
| Mechanism | Quantum tunneling | Thermally activated jumps |
| Length Dependence | Exponential (G ∝ e^(-βL)) | Weaker (polynomial) |
| Temperature Dependence | Often temperature-independent | Strong temperature dependence (Arrhenius) |
| Charge Localization | Delocalized | Transiently localized |
| Typical Length Scale | < 3-4 nm | Longer molecules |
| Relevance to this compound | Observed in temperature-independent currents frontiersin.orgacs.org | Can occur depending on conditions acs.org |
Genetic Engineering and Protein Design of Azurin Variants
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique employed to precisely alter specific amino acid residues within azurin, allowing for detailed investigations into the roles of individual residues in metal binding, protein stability, and electron transfer pathways.
Modification of Active Site Ligands (e.g., Met121, His46, His117)
The active site of this compound typically involves five amino acid residues: His46, Cys112, His117, Gly45, and Met121, which coordinate to the central metal ion mdpi.comnih.govpnas.orgacs.org. Mutations at these positions can significantly influence the protein's redox properties and the geometry of the metal coordination sphere mdpi.comcaltech.educhemrxiv.org.
Met121: The methionine residue at position 121 (Met121) plays a crucial role in fine-tuning the redox potential of this compound mdpi.com. For instance, a Met121Ala variant of iron(II)-azurin exhibits slightly shifted UV absorption bands compared to the wild-type, suggesting a similar coordination environment for the iron(II) ion nih.gov. More dramatically, the Met121Glu mutation has been shown to restore the redox activity of iron-substituted this compound, yielding a redox potential (E°′) of 320 mV mdpi.com. The crystal structure of the Met121Glu mutant reveals a carboxyl oxygen of the glutamic acid coordinated to the metal at a distance of 2.2 Å rcsb.org. This mutation also leads to unusual pH-dependent properties, including a blue shift in the S(Cys)-Cu ligand-to-metal charge transfer bands, a reversal in their intensity ratio, a change in the EPR signal from a Type 1 copper to a new form of protein-bound copper, and a shift in the redox potential from 370 mV to 180 mV as pH increases from 4 to 8 rcsb.org.
The Met121His mutant of Alcaligenes denitrificans this compound demonstrates a rate constant for intramolecular electron transfer that is half that of the corresponding wild-type this compound universiteitleiden.nl. This mutation can modulate the electronic character of the Cu(II) ion, creating a "Type 1.5" site at neutral pH, characterized by two strong absorption bands at 439 nm and 593 nm universiteitleiden.nl. Structural studies of the Met121His mutant at different pH values illustrate the flexibility of the metal binding cavity: at pH 6.5, His121 acts as a fourth strong ligand, forming a tetrahedral copper site, while at pH 3.5, His121 moves away due to protonation, and an oxygen atom from a nitrate (B79036) molecule occupies the axial coordination site, resulting in a distorted tetrahedral copper geometry with Type 1 spectroscopic properties rcsb.org. Furthermore, theoretical studies indicate that unnatural amino acid substitutions at Met121 significantly impact the reduction potential of the copper site, primarily through electrostatic interactions between the metal ion and the ligating atom chemrxiv.orgnih.gov.
His46 and His117: These two histidine residues, along with Cys112, serve as equatorial ligands to the copper ion in this compound mdpi.compnas.orgacs.orguniversiteitleiden.nl. Mutations such as His46Gly and His117Gly result in slower intramolecular electron transfer compared to the wild-type, with a water molecule coordinating to the copper ion in the absence of external ligands universiteitleiden.nl. Specifically, the His117Gly mutant leads to a more solvent-exposed and less rigid copper site, with increased flexibility in the metal-binding loop universiteitleiden.nl. The spectroscopic features of the copper site can be restored by the binding of imidazole (B134444) to the Cu-H117G this compound, indicating the ability of external ligands to compensate for the mutation universiteitleiden.nl. The His117 imidazole group is also implicated as a potential port of entry or exit for electrons during electron transfer caltech.edu.
Cys112: The Cys112 residue provides a strong equatorial thiolate sulfur ligand to the copper pnas.orgacs.orguniversiteitleiden.nl. A Cys112Asp mutant, while retaining a high-affinity copper-binding active site, exhibits distinct absorption and EPR spectra characteristic of a normal (Type 2) copper center caltech.edu. This mutant also shows a Cu(II) reduction potential of 180 mV caltech.edu.
Mutations Affecting Protein Folding and Stability
Cavity-creating mutations, such as the replacement of bulky phenylalanine at position 110 (Phe110) or isoleucine at position 7 (Ile7) with smaller alanine (B10760859) or serine residues, can destabilize the globular fold by 3-4 kcal/mol researchgate.netnih.gov. These mutations also result in increased polarity and structural disorder around the unique tryptophan residue (Trp48), which is deeply buried in the hydrophobic core researchgate.netnih.gov. Mutations within the hydrophobic core, including I7, V31, L33, and L50, have been investigated in apo-azurin to understand their impact on folding kinetics and equilibrium stability researchgate.netnih.govpsu.edu. For example, the V31A/C112S mutant destabilizes the transition state, suggesting a potential shift in the folding mechanism nih.gov.
Alterations of Surface Residues for Interfacial Studies
Modifying surface-exposed residues in this compound allows for the investigation of its interactions with interfaces and its role in interfacial electron transfer. For instance, engineering surface-exposed cysteines, such as the N42C mutation, enables the formation of covalently cross-linked homodimers, providing a system to study inter- and intramolecular electron transfer processes universiteitleiden.nl.
The mutation of Tryptophan 48 (Trp48) to other residues has been shown to completely quench interfacial electron transfer, highlighting its critical role in establishing the electronic coupling of this compound to an electrode surface nih.gov. This compound molecules can be effectively immobilized and "wired" onto gold surfaces through alkanethiols, utilizing noncovalent interactions with the hydrophobic patch surrounding the copper ion nih.gov. This hydrophobic patch, in conjunction with disulfide bonds, contributes to a stable framework that allows this compound to retain thermal stability even when its surface loops are replaced, suggesting its potential as a versatile protein scaffold ulisboa.pt. Furthermore, studies have indicated that disrupting this hydrophobic patch, for example, through an F114A point mutation, can reduce the penetration of this compound into cancer cells ulisboa.pt.
Metal Ion Substitution Studies
The ability of apo-azurin (this compound without its native copper ion) to bind various non-native metal ions provides a unique opportunity to explore the flexibility of its metal-binding site and the impact of different metal centers on its structural and spectroscopic properties.
Reconstitution of Apo-Azurin with Non-Native Metal Ions (e.g., Zn(II), Co(II), Ni(II), Hg(II), Ag(I), Au(I))
Apo-azurin is capable of binding a wide range of non-native metal ions, including Zn(II), Co(II), Ni(II), Mn(II), Cd(II), Au(I), Ag(I), and Hg(II) mdpi.comnih.govnih.govillinois.edunih.gov. The presence of Zn(II)-azurin is frequently observed in purified this compound preparations, likely due to the incorporation of zinc from growth media or containers mdpi.com. Unlike native copper-containing this compound, Zn(II)-azurin is redox-inactive mdpi.com.
Spectroscopic and Structural Characterization of Substituted Forms
Co(II)-azurin: Cobalt(II)-substituted this compound exhibits an intense peak near 308 nm in its UV-Vis spectrum oatext.com. Structurally, Co(II) in this compound prefers a distorted tetrahedral geometry, forming four strong bonds with two histidine nitrogens, the cysteine sulfur, and the backbone carbonyl group of Gly45 acs.org. This contrasts with the trigonal bipyramidal geometry of native Cu(II)-azurin acs.org. Upon Co(II) binding, the ligand bonds with His46, His117, and Met121 become longer, while Gly45 shifts closer to the metal mdpi.com. Specifically, the distance to the Met121-S(delta) atom increases to 3.3-3.5 Å, and the distance to the Gly45 carbonyl oxygen decreases to 2.1-2.4 Å nih.gov. Spectroscopic analysis indicates that the Co-Scys bond is more ionic than the Cu-Scys bond, contributing to a blue shift and weakening of the charge-transfer states in the Co(II)-azurin spectrum acs.org. The EPR spectrum of high-spin Co(II) in this compound is well-resolved and indicates a ligand field close to axial symmetry nih.govresearchgate.net. Despite these changes, the crystal structure of Co(II)-azurin shows only small effects on the metal binding site, likely due to an extensive network of hydrogen bonds in its immediate vicinity nih.gov.
Ni(II)-azurin: Nickel(II)-substituted this compound displays an intense peak near 391 nm in its UV-Vis spectrum oatext.com. Structural characterization indicates a primarily four-coordinated, trigonally distorted tetrahedral geometry for the Ni(II) site nih.govacs.orgnih.gov. In this form, both Cys112 and Gly45 move farther away from the metal compared to native this compound mdpi.com. Resonance Raman spectroscopy reveals that the Ni(II)-S(Cys) stretching vibrations occur at substantially lower frequencies (~360 cm⁻¹) compared to Cu(II)-S(Cys) (~400 cm⁻¹), signifying a weaker Ni(II)-S(Cys) bond nih.govacs.orgnih.gov. Conversely, the Ni(II)-N(His) bond distances are similar to those in native this compound acs.orgnih.gov. A large hypsochromic shift in the main (Cys)S→M(II) charge-transfer absorption from 622 nm to 440 nm is also observed nih.gov. The redox potential of Ni(II)-azurin is significantly lower than that of Cu(II)-azurin (e.g., -590 mV for Ni(II) vs. 310 mV for Cu(II)) mdpi.com. Importantly, Ni(II)-azurin is redox-inactive and cannot function as an electron donor or participate in electron transfer mdpi.com.
Fe(II)-azurin: Wild-type iron(II)-azurin exhibits UV-Vis absorption bands with maxima at 322 nm and 364 nm nih.gov. The Met121Ala variant shows slightly shifted bands at 316 nm and 360 nm nih.gov. Spectroscopic and structural analyses suggest that the Fe(II) ion maintains a similar coordination environment to the native copper, adopting a high-spin iron(II) electronic configuration with a pseudotetrahedral geometry nih.gov. However, iron(II)-azurin is highly resistant to oxidation to Fe(III) and consequently loses its redox properties mdpi.com.
Influence of Metal Identity on Redox Properties and Structure
This compound naturally houses a Cu(II/I) ion at its core, facilitating single-electron redox reactions excli.deresearchgate.net. The active site of wild-type this compound (WTAz) features a trigonal planar Cu(SCys)(NHis)2 core, complemented by a weakly coordinating axial methionine (SMet) and a backbone amide oxygen from Gly45. This unique coordination environment contributes to a small reorganization free energy (0.6–0.8 eV), which is essential for rapid electron transfer rates.
The versatility of the this compound scaffold allows for the substitution of its native copper ion with various other transition metals, including nickel (Ni), cobalt (Co), iron (Fe), and even heavy metals like mercury (Hg) excli.de. These metal substitutions, particularly those with similar atomic radii (1.35–1.40 Å ± 0.05 Å), induce distinct structural alterations, predominantly affecting the axial ligand distances, such as the Met-Sδ and Gly45 carbonyl oxygen bonds excli.de. These structural changes, in turn, significantly influence the protein's redox properties. For instance, replacing Cu(II) (E°′ = 310 mV at pH 4.5) with Ni(II) can drastically lower the redox potential to approximately -590 mV excli.de.
Through targeted mutations and the strategic incorporation of different metal ions, this compound's redox potential can be precisely tuned across a remarkable range. By altering just five amino acid residues and utilizing both copper and nickel ions, researchers have engineered this compound variants capable of spanning a 2V range of physiological redox potentials, from +970 mV to -954 mV versus the standard hydrogen electrode (SHE) excli.de. Furthermore, modifications to the axial methionine 121 with unnatural amino acid analogues have demonstrated a significant impact on reduction potential (over 227 mV variation), revealing a linear correlation between hydrophobicity and redox potential. The protein's intrinsic electrostatic field also plays a critical role in fine-tuning these redox potentials.
Table 1: Influence of Metal Identity and Mutations on this compound's Redox Potential
| Metal Ion | This compound Variant | pH | Redox Potential (E°′ vs. SHE) | Reference |
| Cu(II) | Wild-type | 4.5 | 310 mV | excli.de |
| Ni(II) | Wild-type | 4.5 | -590 mV | excli.de |
| Cu/Ni | 5-residue mutant | Variable | +970 mV to -954 mV | |
| Cu(II) | M121E-Az | 8.0 | 184 mV | |
| Ni(II) | M121E-Az | 8.0 | -945 mV | |
| Cu(II) | N47S/F114N Az | 7.0 | 494 ± 11 mV | |
| Cu(II) | N47S/F114N/M121L Az | 7.0 | 640 ± 1 mV | |
| Cu(II) | N47S/F114N/M121L Az | 4.0 | 706 ± 3 mV |
Engineering Novel Metal Sites within the this compound Scaffold
This compound's inherent structural stability and adaptability render it an exceptional scaffold for the de novo design and engineering of novel metal-binding sites nih.gov. This process involves strategically introducing appropriate ligands with precise geometries into the protein framework to encapsulate and activate metal ions for desired functions. The creation of such artificial metalloproteins is a significant area of interest, allowing for an expanded understanding of metal ion roles in proteins and the development of new artificial metalloenzymes with enhanced or entirely new functionalities nih.gov.
The durability of the this compound scaffold is evident in its ability to form stable copper(II) complexes even with multiple mutations near its single metal-binding site. Beyond copper, this compound has been engineered to bind other non-native metal cofactors. For example, a copper-coordinated sulfenic acid complex has been successfully generated at the active site of a cavity mutant of this compound nih.gov. Furthermore, the scaffold has been utilized to introduce a reactive iron(II) binding site, demonstrating the potential for novel iron chemistry within the protein.
Creation of Purple CuA Centers
One notable achievement in engineering novel metal sites within the this compound scaffold is the creation of purple CuA centers. Native purple CuA centers are Cys-bridged, mixed-valence [Cu(1.5+)…Cu(1.5+)] electron transfer centers found in crucial enzymes like cytochrome c oxidase and nitrous oxide reductase. Researchers have successfully introduced these binuclear CuA sites into blue type 1 copper proteins, including this compound, through a technique known as loop-directed mutagenesis. This involves replacing the native copper-binding loop of the type 1 center with the corresponding loop sequence from a CuA-containing protein.
A key advantage of the engineered CuA center in this compound is its enhanced electron transfer efficiency. The reorganization energy of the engineered CuA center in this compound is approximately 0.4 eV, which is half that of wild-type this compound (0.76 eV), indicating that the binuclear purple CuA center is a more efficient electron transfer agent than the blue single copper center. Studies on ligand variation within the engineered CuA this compound have shown that changes to axial ligands result in only small shifts in reduction potential, highlighting the importance of the diamond core Cu2(SCys)2 structure in maintaining the integrity and redox properties of the CuA center.
Recombinant Expression and Purification Strategies
The production of this compound and its engineered variants for research and potential therapeutic applications heavily relies on recombinant expression and efficient purification strategies.
Optimization in Heterologous Systems (e.g., Escherichia coli)
Escherichia coli is a widely favored heterologous host for the recombinant expression of this compound due to its genetic simplicity, rapid growth, and the availability of well-established expression systems. Successful overproduction of this compound from Pseudomonas aeruginosa has been achieved in E. coli strains like BL21(DE3).
Optimization of this compound expression in E. coli involves several critical parameters:
Host Strain and Vector Selection: E. coli BL21(DE3) is commonly used, often with expression vectors such as pET28a or pET20b, which typically feature strong promoters like the T7 ϕ10 promoter.
Induction Conditions: Isopropyl-β-D-thiogalactopyranoside (IPTG) is the standard inducer. Optimal induction typically occurs with 0.5 mM IPTG, and incubation times ranging from 3 to 6 hours at 37 °C.
Growth Medium and Temperature: The choice of growth medium (e.g., LB or M9) and maintaining an optimal temperature (e.g., 37 °C) are crucial for maximizing protein yield.
Codon Optimization: For certain applications, such as gene transfer into human cells, codon optimization of the this compound gene can significantly enhance expression levels in the heterologous system.
Fusion Tags: Employing fusion protein strategies, such as N-terminal GST tags or His-tags, can improve soluble protein expression and simplify subsequent purification steps nih.gov. For instance, a fusion protein of this compound with arginine deiminase has been successfully expressed in E. coli BL-21.
Chemical Additives: Nonionic surfactants like Triton X-100 and Tween 80 have been shown to stimulate extracellular this compound production.
Yield and Purity Enhancement
Achieving high yield and purity of recombinant this compound is paramount for structural and functional studies, as well as for potential therapeutic applications.
Affinity Chromatography: This is the most common and effective purification method, particularly for His-tagged this compound variants, utilizing Ni-NTA chromatography columns.
Fusion Tag Cleavage: When fusion tags like GST are used, on-column cleavage with specific proteases (e.g., HRV 3C Protease) allows for the release of the untagged this compound, simplifying the purification process to a single step nih.gov.
Post-Purification Metalation: After purification, additional incubation with copper sulfate (B86663) is often performed to ensure optimal metalation of the apo-protein, thereby restoring its native activity and spectroscopic properties nih.gov.
Confirmation of Purity and Folding: Sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and Western blot are routinely used to evaluate expression levels and confirm the purity of the recombinant protein. Further characterization using techniques like UV-Vis absorption, mass spectrometry, and circular dichroism analysis validates proper protein folding and the development of an active site with the associated cofactor nih.gov.
Yields: Optimized strategies have reported high yields, with recombinant this compound purified to >98% purity at concentrations of up to 70 mg/L. However, challenges such as proteolysis and low yields, especially for this compound-derived peptides, can occur, necessitating further optimization of purification protocols. Size exclusion chromatography can be employed for desalting and to enhance purity.
Azurin As a Bio Inspired Material and Nanotechnology Model
Integration into Biomolecular Electronic Devices
The integration of Azurin into biomolecular electronic devices represents a frontier in molecular electronics, offering pathways for developing new generations of electrical components. This compound's capacity for efficient charge transfer has led to its exploration as an active element in solid-state junctions nih.govresearchgate.net.
One approach involves immobilizing this compound onto electrode surfaces. For instance, modified this compound proteins, such as those with thiol groups, can be self-assembled onto gold electrodes to create well-ordered protein films, enhancing orientation and immobilization for device fabrication tandfonline.com. This precise control over protein arrangement is crucial for optimizing electronic performance.
This compound has also been utilized in the development of single-molecule transistors. By hosting this compound in nanometer gaps between electrically biased gold electrodes, researchers have demonstrated electrochemically gated single-molecule transistors operating in aqueous environments. These devices exhibit tunneling current peaks upon changes in electrode potential, indicating that the tunneling barrier transparency can be modulated to switch electron current through the protein aip.org. This showcases the potential of this compound to act as a switchable component in bioelectronic circuits. Furthermore, the conductance of this compound junctions has been shown to be controlled by the alignment of electrode Fermi levels with the protein's redox center energy level, analogous to a field-effect transistor rsc.org.
Protein-Based Junctions for Charge Transport Studies
Extensive research has focused on understanding the mechanisms of electron transport through this compound-based junctions, which is fundamental for realizing protein-based electronic devices. Studies have revealed surprising electron-transport properties, including high conductance values and, in some cases, a lack of temperature dependence down to 4 K, suggesting coherent tunneling nih.govresearchgate.net.
Theoretical and experimental studies on metal-Azurin-metal junctions have explored various charge transport mechanisms. For example, in certain heterojunction setups, transport is dominated by resonant incoherent hopping through the copper redox site, while in others, it is mediated by off-resonant tunneling acs.org. Conductance measurements of this compound devices have indicated that transport occurs simultaneously via tunneling through the peptide matrix and hopping through the metal center. Interestingly, conductance is often dominated by the tunneling channel, with the transiently localized charge on the metal center electrostatically modulating this process pnas.org.
Inelastic electron tunneling spectroscopy (IETS) has been employed to investigate electron-phonon interaction in metal/protein/metal junctions, providing insights into solid-state electronic transport. These studies have confirmed the preservation of this compound's native conformation within the junction and highlighted the critical role of side groups in charge transport. The observed weak inelastic current and electron-phonon interaction suggest far off-resonance tunneling as a dominant transport mechanism across this compound, consistent with its structural rigidity nih.gov.
Table 1: Electron Transport Mechanisms in this compound-Based Junctions
| Junction Type/Condition | Dominant Transport Mechanism | Key Observations | References |
| Metal-Azurin-Metal (general) | Coherent tunneling or hopping | High conductance, temperature-independent current (down to 4 K) | nih.govresearchgate.netresearchgate.net |
| This compound monolayer heterojunctions (Cu-substituted) | Resonant incoherent hopping via Cu redox site OR off-resonant tunneling | Mechanism depends on setup; Cu site involvement crucial | researchgate.netacs.org |
| This compound monolayer heterojunctions (Apo-Az, Ni-, Co-, Zn-substituted) | Off-resonant tunneling (low T), through-amino-acid hopping (high T) | Tunneling barrier depends on metal dopant | acs.org |
| Au-(this compound monolayer ensemble)-Bismuth | Two interacting channels: tunneling through peptide matrix & hopping through metal center | Tunneling dominates; metal center modulates electrostatically | pnas.org |
| Metal/protein/metal (dry) | Far off-resonance tunneling | Weak electron-phonon interaction, structural rigidity | nih.gov |
Development of Bio-Inspired Catalytic Systems
This compound, as a metalloenzyme, provides a blueprint for developing bio-inspired catalytic systems, particularly those involved in redox reactions. Its copper active site, which naturally shuttles electrons, has inspired the design of synthetic catalysts acs.orgworldscientific.com.
Researchers have engineered this compound to create novel catalytic functionalities. For example, [Ni(II)-cyclam]²⁺, a known electrocatalyst for CO₂ reduction, has been coordinated to solvent-exposed histidine residues (H83 or H107) on this compound. This integration not only confers water solubility to the catalyst but also provides a potential electron-transfer site through this compound's native copper, mimicking the function of iron-sulfur clusters in native CO dehydrogenase enzymes acs.orgresearchgate.net. This approach leverages the protein scaffold to enhance the efficiency and activity of synthetic catalysts, moving towards more sustainable and efficient processes for energy conversion, such as H⁺ reduction, O₂, and CO₂ reduction, and H₂O oxidation acs.orgcatalysisfinechemistry.com.
The design of bio-inspired catalysts often involves mimicking key features of metalloenzymes, including their active sites and the surrounding protein matrix that facilitates substrate and electron transport. This compound's role as an electron transfer protein makes it an excellent model for understanding and replicating such complex biological catalytic processes in synthetic systems acs.orgworldscientific.com.
Utilization in Biosensor Development
This compound's electron transfer capabilities and its ability to be immobilized on surfaces make it highly suitable for biosensor applications. Its redox properties can be harnessed to detect specific analytes with high sensitivity and selectivity bohrium.com.
A notable application is the development of biosensors for the detection of superoxide (B77818) radicals (O₂•⁻). This compound from Pseudomonas aeruginosa immobilized on gold electrodes has been used to design such biosensors. The electron transfer rate between the protein and the electrode, as well as the rate constant of this compound reduction by superoxide, are key parameters in the sensor's performance nih.gov.
Furthermore, this compound has been incorporated into hybrid structures for nucleic acid detection. For instance, a novel parallel structural dsDNA/recombinant this compound (PSD/rAzu) hybrid has been developed for label-free, ultrasensitive electrochemical nucleic acid biosensors. This hybrid platform demonstrates high fidelity in discriminating single-mismatched and non-complementary targets, showcasing its potential for diagnosing genetic disorders and profiling microRNA expression levels in cancer cells nih.gov. The charge transfer mechanism across such hybrid structures is clarified based on the redox potential location of the species involved nih.gov.
Another area of development involves using this compound in fluorescent biosensors. The interaction of hydrogen sulfide (B99878) (HS⁻) with fluorescently labeled copper this compound significantly enhances its fluorescence emission, highlighting its potential for fast and simple HS⁻ sensing researchgate.net.
Table 2: this compound in Biosensor Applications
| Biosensor Type | Analyte Detected | Key Principle/Mechanism | Performance Metrics/Features | References |
| Electrochemical Biosensor | Superoxide radical (O₂•⁻) | This compound immobilized on gold electrode; electron transfer rate between protein and electrode | Sensitivity: 6.8 x 10² Am⁻²M⁻¹; response to O₂•⁻ in various generating systems | nih.gov |
| Electrochemical Nucleic Acid Biosensor | Nucleic acids (e.g., miRNAs, viral DNAs, single mismatches) | Parallel structural dsDNA/recombinant this compound (PSD/rAzu) hybrid; charge transfer across hybrid structure | Label-free, ultrasensitive, fast response, high fidelity for single mismatch recognition | nih.gov |
| Fluorescent Biosensor | Hydrogen sulfide (HS⁻) | Enhanced fluorescence emission of labeled copper this compound upon HS⁻ interaction | Potential for fast and simple HS⁻ detection | researchgate.net |
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